PU-H54
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXPUQPGWULJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Architecture and Mechanism of PU-H54: A Selective Grp94 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and cellular effects of PU-H54, a potent and selective inhibitor of the endoplasmic reticulum heat shock protein 90 (Hsp90) paralog, Grp94. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting specific Hsp90 isoforms.
Chemical Structure of this compound
This compound is a purine-based small molecule inhibitor. Its chemical identity is defined by the IUPAC name: 8-[(2,4-dimethylphenyl)sulfanyl]-3-pent-4-yn-1-yl-3H-purin-6-amine .[1] The structure features a purine (B94841) scaffold, a key feature for its interaction with the ATP-binding pocket of Hsp90 family members. A distinguishing feature of this compound is the presence of an alkyne group, which allows for its use in click chemistry applications.[2]
Mechanism of Action: Selective Inhibition of Grp94
This compound exhibits notable selectivity for Grp94 over other Hsp90 paralogs like Hsp90α and Hsp90β. This selectivity is attributed to its unique binding mode. While the purine core of this compound occupies the highly conserved ATP-binding pocket, the 8-aryl group inserts into a newly identified allosteric pocket, termed "Site 2," which is accessible in Grp94 but not in Hsp90α or Hsp90β.[2][3] This binding event induces a significant conformational change in Grp94, leading to the inhibition of its chaperone function.[2][3]
The interaction of this compound with Grp94 is characterized by a significant rotation of the 8-aryl group about the sulfanyl (B85325) linker, allowing it to fit into the hydrophobic Site 2.[2][3] This distinct binding mechanism is the basis for its paralog-selective inhibition.
Downstream Signaling Effects: Targeting the HER2 Pathway
The inhibition of Grp94 by this compound has profound effects on cellular signaling pathways, particularly those involving client proteins that rely on Grp94 for their proper folding and stability. One of the most significant downstream effects is the destabilization of the human epidermal growth factor receptor 2 (HER2), a key oncogene in certain types of breast cancer.[2]
In HER2-overexpressing cancer cells, Grp94 plays a crucial role in maintaining the stability and function of HER2 at the cell membrane. By inhibiting Grp94, this compound leads to the disruption of HER2 chaperoning, resulting in its degradation.[2] This, in turn, inhibits downstream signaling cascades, including the Raf-MAPK and AKT pathways, which are critical for cancer cell proliferation and survival.[2]
Quantitative Data
The inhibitory activity of this compound against different Hsp90 paralogs has been quantified using various biochemical assays. The following table summarizes the reported IC50 values.
| Hsp90 Paralog | IC50 (µM) |
| Grp94 | 11.77[4] |
| Hsp90α | >250[4] |
| Hsp90β | >250[4] |
| Trap-1 | 54.1[4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the structure and function of this compound.
Fluorescence Polarization Assay for Inhibitor Binding
This assay is used to determine the binding affinity of this compound to Grp94.
Protocol:
-
Reagent Preparation: A fluorescently labeled ligand that binds to the Grp94 ATP pocket is used as a probe. Purified Grp94 protein and a dilution series of this compound are prepared in a suitable assay buffer.
-
Binding Reaction: The fluorescent probe is incubated with purified Grp94 in a microplate well to allow for binding, resulting in a high fluorescence polarization signal.
-
Competition: Serial dilutions of this compound are added to the wells. This compound competes with the fluorescent probe for binding to Grp94.
-
Equilibration: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by this compound.
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[5][6]
X-ray Crystallography for Structure Determination
This technique is employed to determine the three-dimensional structure of the Grp94-PU-H54 complex.
Protocol:
-
Protein Expression and Purification: The N-terminal domain of Grp94 is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.
-
Co-crystallization: The purified Grp94 is incubated with an excess of this compound to form a stable complex. This complex is then subjected to crystallization screening using various precipitants and conditions.[2][4][7][8]
-
Crystal Harvesting and Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement, using a known structure of Grp94 as a search model. The model is then refined to fit the experimental data.[2]
Cell Viability Assay
This assay measures the effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HER2-overexpressing breast cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.[9][10]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[9][11]
-
Viability Reagent Addition: A viability reagent, such as MTT or MTS, is added to each well. These reagents are converted into a colored formazan (B1609692) product by metabolically active cells.[10]
-
Incubation and Solubilization: The plate is incubated to allow for the colorimetric reaction to proceed. A solubilization solution is then added to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: The absorbance of each well is measured at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the levels of HER2 and downstream signaling proteins following treatment with this compound.[3][12]
Protocol:
-
Cell Lysis: HER2-overexpressing cells are treated with this compound for a specified time. The cells are then lysed to extract total protein.[13]
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[12][13]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total HER2, phosphorylated HER2, and downstream signaling proteins (e.g., p-AKT, p-ERK), as well as a loading control (e.g., β-actin).[14][15]
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.[13]
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein levels upon treatment with this compound.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Guidelines for the successful generation of protein-ligand complex crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Investigating the Pharmacokinetics of Novel Purine-Scaffold HSP90 Inhibitors: A Technical Guide
Disclaimer: This guide outlines the established methodologies for investigating the pharmacokinetics of a novel purine-scaffold Heat Shock Protein 90 (HSP90) inhibitor, exemplified by PU-H54. A comprehensive search of publicly available literature did not yield specific quantitative pharmacokinetic data (e.g., Cmax, AUC, clearance) for this compound. Therefore, this document provides a detailed framework of the experimental protocols and data presentation that would be employed in such an investigation, using illustrative data for a hypothetical compound, designated "PU-HXX," to demonstrate these principles.
Introduction
This compound is a purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. By inhibiting HSP90, compounds like this compound can induce the degradation of oncoproteins, making them promising candidates for cancer therapy. A thorough understanding of a drug candidate's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its development. This technical guide provides an in-depth overview of the methodologies required to characterize the pharmacokinetic profile of novel purine-scaffold HSP90 inhibitors.
Preclinical Pharmacokinetic Study Protocol
A typical preclinical pharmacokinetic study for a compound like "PU-HXX" would be conducted in rodent models to evaluate its plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters.
Animal Models
-
Species: Male and female Sprague-Dawley rats (8-10 weeks old, 200-250g) and male and female BALB/c mice (6-8 weeks old, 20-25g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and have ad libitum access to food and water. Animals are acclimated for at least one week before the study.
Drug Formulation and Administration
-
Formulation: For intravenous (IV) administration, "PU-HXX" is dissolved in a vehicle such as 5% DMSO, 40% PEG300, and 55% saline. For oral (PO) administration, the compound is suspended in a vehicle like 0.5% methylcellulose (B11928114) in water.
-
Dosing:
-
Intravenous: A single bolus injection via the tail vein at a dose of 2 mg/kg.
-
Oral: A single dose administered by gavage at a dose of 10 mg/kg.
-
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected from the jugular vein or retro-orbital sinus at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
Plasma Preparation: The blood samples are centrifuged at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until bioanalysis.
Bioanalytical Method for "PU-HXX" Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of small molecules like "PU-HXX" in biological matrices.
Sample Preparation
-
Protein Precipitation: To 50 µL of plasma, 150 µL of cold acetonitrile (B52724) containing an internal standard (a structurally similar compound) is added.
-
Vortexing: The mixture is vortex-mixed for 1 minute to precipitate plasma proteins.
-
Centrifugation: The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant is transferred to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for "PU-HXX" and the internal standard.
-
Method Validation
The bioanalytical method is validated according to regulatory guidelines to ensure its reliability, covering parameters such as linearity, accuracy, precision, selectivity, and stability.
Illustrative Pharmacokinetic Data for "PU-HXX"
The following tables present hypothetical pharmacokinetic parameters for "PU-HXX" in rats, derived from plasma concentration-time data.
Table 1: Illustrative Pharmacokinetic Parameters of "PU-HXX" in Rats Following a Single Intravenous Dose (2 mg/kg)
| Parameter | Units | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 250 |
| AUC0-t | ngh/mL | 3200 ± 450 |
| AUC0-inf | ngh/mL | 3350 ± 480 |
| t1/2 | h | 3.5 ± 0.8 |
| CL | mL/h/kg | 597 ± 95 |
| Vdss | L/kg | 2.5 ± 0.6 |
Table 2: Illustrative Pharmacokinetic Parameters of "PU-HXX" in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Units | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 150 |
| Tmax | h | 1.0 ± 0.5 |
| AUC0-t | ngh/mL | 5100 ± 900 |
| AUC0-inf | ngh/mL | 5250 ± 950 |
| t1/2 | h | 4.1 ± 0.9 |
| F (%) | % | 31.3 |
Visualizations
HSP90 Signaling Pathway and Inhibition
The following diagram illustrates the HSP90 chaperone cycle and the mechanism of action for inhibitors like this compound.
Experimental Workflow for a Preclinical Pharmacokinetic Study
This diagram outlines the key steps in conducting a preclinical pharmacokinetic study.
Bioanalytical Method Development and Validation Logic
This diagram illustrates the logical flow for developing and validating a bioanalytical method.
PU-H54: A Technical Guide to its Mechanism and Impact on Protein Folding
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H54 is a synthetic, purine-based small molecule inhibitor that exhibits high selectivity for the 94-kDa glucose-regulated protein (Grp94), the endoplasmic reticulum (ER) resident paralog of the heat shock protein 90 (Hsp90) family.[1] As a molecular chaperone, Grp94 plays a critical role in the folding, stability, and maturation of a specific subset of secretory and membrane-associated proteins, many of which are implicated in oncogenesis and other disease states.[2][3][4] The selective inhibition of Grp94 by this compound offers a promising therapeutic strategy to target diseases dependent on Grp94 function while potentially mitigating the toxicities associated with pan-Hsp90 inhibitors.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on protein folding and cellular signaling, and detailed experimental protocols for its study.
Mechanism of Selective Inhibition
The selectivity of this compound for Grp94 over other Hsp90 paralogs is attributed to a unique binding mode. While Hsp90 inhibitors typically bind to the ATP-binding pocket in the N-terminal domain, this compound takes advantage of a distinct conformational state of Grp94.[5] Structural analyses have revealed that the binding of this compound induces a significant conformational change in Grp94, exposing a previously uncharacterized hydrophobic pocket termed "Site 2".[5] The 8-aryl group of this compound inserts into this newly formed pocket, leading to a stable and high-affinity interaction.[5] In contrast, in cytosolic Hsp90 paralogs like Hsp90α and Hsp90β, access to the equivalent site is sterically hindered, thus accounting for the lower binding affinity of this compound for these chaperones.[5]
Quantitative Data on this compound and Related Compounds
The binding affinity and inhibitory potency of this compound and other relevant Grp94 inhibitors have been quantified using various biochemical and cellular assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters to assess their efficacy.
| Compound | Target | Assay Type | Kd (μM) | IC50 (nM) | Reference |
| This compound | Grp94 | Isothermal Titration Calorimetry | 69 | - | [6] |
| This compound | Hsp90α | Isothermal Titration Calorimetry | >200 | - | [6] |
| PU-H36 | Grp94 | Isothermal Titration Calorimetry | 2.6 | - | [6] |
| PU-H36 | Hsp90α | Isothermal Titration Calorimetry | ~26 | - | [6] |
| Compound 54 | Grp94 | Fluorescence Polarization | - | 2 | [7] |
| Compound 54 | Hsp90α | Fluorescence Polarization | - | >2000 | [7] |
| NVP-AUY922 | Grp94 | - | - | 535 ± 51 | [1] |
Experimental Protocols
Fluorescence Polarization Assay for this compound Binding Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for Grp94 using a fluorescently labeled probe.
Materials:
-
Purified recombinant human Grp94 protein
-
This compound
-
Fluorescently labeled Grp94 ligand (e.g., FITC-geldanamycin)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 0.1 mg/mL bovine gamma globulin.
-
384-well, low-volume, black, round-bottom polystyrene plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of Grp94 protein in assay buffer. The final concentration in the well should be in the low nanomolar range, determined empirically to give a stable polarization signal.
-
Prepare a 2X solution of the fluorescent probe in assay buffer. The final concentration should be low nanomolar and well below the Kd of the probe for Grp94 to ensure assay sensitivity.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to create a 4X stock.
-
-
Assay Setup:
-
Add 5 µL of the 4X this compound serial dilution to the assay plate. For control wells, add 5 µL of assay buffer with the same percentage of DMSO.
-
Add 5 µL of the 2X fluorescent probe solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X Grp94 protein solution to all wells.
-
The final volume in each well will be 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 2-4 hours, protected from light. The optimal incubation time should be determined to ensure the binding reaction has reached equilibrium.
-
Measure fluorescence polarization using the plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in mP) versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Client Protein Degradation
This protocol outlines the procedure to assess the effect of this compound on the protein levels of Grp94 clients in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HER2-overexpressing breast cancer cells like SK-Br-3)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Grp94 client proteins (e.g., HER2, IGF-IR), Grp94, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 24, 48, 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Compare the protein levels in this compound-treated samples to the vehicle control to determine the extent of client protein degradation.
-
Signaling Pathways Affected by this compound
Inhibition of Grp94 by this compound disrupts the folding and maturation of its client proteins, leading to their degradation and the perturbation of multiple signaling pathways. Two key pathways affected are the Unfolded Protein Response (UPR) and client-specific signaling cascades.
The Unfolded Protein Response (UPR)
The accumulation of unfolded or misfolded proteins in the ER, a consequence of Grp94 inhibition, triggers the UPR.[4] This is a complex signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. Grp94 plays a role in regulating the UPR by chaperoning key components of the pathway and by influencing the overall protein folding capacity of the ER.[3][4]
Client-Specific Signaling: The HER2 Pathway
One of the key client proteins of Grp94 is the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[5] Grp94 is essential for the proper folding and cell surface localization of HER2.[5] Inhibition of Grp94 by this compound leads to the degradation of HER2, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and invasion.[5]
Grp94 Client Proteins
Grp94 has a more restricted clientele compared to cytosolic Hsp90. Its substrates are primarily proteins that traverse the secretory pathway. A partial list of known Grp94 client proteins includes:
-
Receptor Tyrosine Kinases: HER2, Insulin-like Growth Factor Receptor (IGF-IR)[4][5]
-
Integrins: Various α and β subunits[3]
-
Toll-like Receptors (TLRs): TLR1, TLR2, TLR4, TLR5, TLR6, TLR7, TLR9[3]
-
Secreted Proteins: Insulin-like Growth Factors (IGF-I, IGF-II), Immunoglobulins[4]
-
Other: Wnt co-receptor LRP6, GARP[3]
Therapeutic Potential and Clinical Development
The selective inhibition of Grp94 holds significant therapeutic promise for various diseases, particularly cancers that are dependent on Grp94 client proteins for their growth and survival. By targeting Grp94, it may be possible to achieve anti-tumor efficacy with a more favorable safety profile compared to pan-Hsp90 inhibitors.[2]
As of late 2025, there are no publicly disclosed clinical trials specifically for this compound. However, the broader class of Hsp90 and Grp94 inhibitors continues to be an active area of research and clinical investigation. Several Hsp90 inhibitors have advanced into clinical trials for various cancers.[1] The development of next-generation, paralog-selective inhibitors like this compound represents a refined and potentially more effective approach to targeting the Hsp90 chaperone family in human disease.
Conclusion
This compound is a valuable chemical probe and a potential therapeutic lead that allows for the specific interrogation of Grp94 function. Its unique mechanism of selective inhibition provides a powerful tool for dissecting the roles of this ER-resident chaperone in health and disease. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate further research into the biology of Grp94 and the development of novel therapeutic strategies based on its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of a Potent Grp94 Selective Inhibitor with Anti-Inflammatory Efficacy in a Mouse Model of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of PU-H54 for Hsp90 Paralogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases. In humans, there are four Hsp90 paralogs: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP-1. While sharing a highly conserved ATP-binding pocket in their N-terminal domain, subtle structural differences between the paralogs offer an opportunity for the development of selective inhibitors. PU-H54, a purine-scaffold inhibitor, has emerged as a key chemical tool for dissecting the specific functions of these paralogs, demonstrating remarkable selectivity for Grp94. This guide provides a comprehensive overview of the selectivity profile of this compound, including quantitative binding data, detailed experimental methodologies, and the signaling pathways implicated in its paralog-selective action.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound for Hsp90 paralogs has been quantified using various biophysical and biochemical assays. The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound for human Hsp90α, Hsp90β, Grp94, and TRAP-1.
Table 1: Binding Affinity (Kd) of this compound for Hsp90 Paralogs
| Hsp90 Paralog | Binding Affinity (Kd) | Fold Selectivity vs. Grp94 | Reference |
| Hsp90α | ~2.0 µM | ~100-fold lower | [1] |
| Hsp90β | ~4.2 µM | ~200-fold lower | [1] |
| Grp94 | Low nanomolar range | - | [2][3] |
| TRAP-1 | Micromolar range | 10 to 100-fold lower | [2] |
Table 2: Inhibitory Concentration (IC50) of this compound for Hsp90 Paralogs
| Hsp90 Paralog | IC50 Value | Reference |
| Hsp90α | 18.6 ± 0.3 µM | [1] |
| Hsp90β | 89.8 ± 12.6 µM | [1] |
| Grp94 | Significantly lower than other paralogs | [2] |
| TRAP-1 | 172.9 ± 7.3 µM | [1] |
Note: Specific IC50 values for Grp94 with this compound are not consistently reported in a comparable format but are qualitatively described as being significantly more potent.
Structural Basis of Selectivity
The remarkable selectivity of this compound for Grp94 is rooted in distinct conformational differences in the ATP-binding pockets of the Hsp90 paralogs.[2][3] X-ray crystallography studies have revealed that when this compound binds to Hsp90α, its 8-aryl group adopts a 'forward' rotation.[3] In stark contrast, upon binding to Grp94, the 8-aryl group undergoes an ~80° "backwards" rotation about the sulfanyl (B85325) linker.[2][4] This alternate conformation allows the aryl group to insert into a deep, hydrophobic cleft in Grp94, termed "Site 2".[2][3] This site is not accessible in Hsp90α and Hsp90β because the side chain of residue Phe138 obstructs the entrance.[2][3] This unique binding mode accounts for the high-affinity and selective interaction of this compound with Grp94.
Experimental Protocols
The determination of the selectivity profile of this compound relies on a suite of robust experimental techniques. Below are detailed methodologies for key assays.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is a primary method for quantifying the binding affinity of inhibitors to Hsp90 paralogs in a high-throughput format.[5][6]
Principle: The assay measures the change in the polarization of fluorescently labeled ligand (tracer) upon binding to a larger protein. A small, freely rotating fluorescent ligand has a low polarization value. When bound to a large protein like Hsp90, its rotation is slowed, resulting in a higher polarization value. Unlabeled inhibitors compete with the fluorescent ligand for binding, causing a decrease in polarization.
Materials:
-
Purified recombinant Hsp90 paralog proteins (Hsp90α, Hsp90β, Grp94, TRAP-1)
-
Fluorescently labeled Hsp90 ligand (e.g., GM-BODIPY or cy3B-GM)[2][5]
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 0.1 mg/ml bovine gamma globulin)
-
Black, non-binding surface 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the Hsp90 paralog and the fluorescent tracer in assay buffer. The concentration of the Hsp90 protein should be optimized to give a sufficient assay window, and the tracer concentration is typically kept low (e.g., 4 nM).[6]
-
Assay Plate Setup: To each well of the 384-well plate, add the Hsp90 paralog and fluorescent tracer solution.
-
Compound Addition: Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 5 hours) to reach equilibrium.[6]
-
Measurement: Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based tracer).[7]
-
Data Analysis: The inhibitor concentration at which 50% of the bound fluorescent ligand is displaced (IC50) is determined by fitting the data to a dose-response curve.[2] Ki values can then be calculated from the IC50 values.
Immunoprecipitation (IP) and Western Blotting
This method is used to assess the engagement of this compound with Hsp90 paralogs within a cellular context and its effect on client protein stability.[8]
Principle: An antibody specific to an Hsp90 paralog is used to pull down the protein and its interacting partners from a cell lysate. The presence of client proteins in the immunoprecipitate is then detected by Western blotting. Treatment with an Hsp90 inhibitor is expected to disrupt the chaperone-client protein interaction, leading to the degradation of the client protein.
Materials:
-
Cell line of interest (e.g., SKBr3 breast cancer cells)[2]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-Grp94, anti-Hsp90α/β, anti-HER2, and appropriate secondary antibodies
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Culture cells and treat with varying concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the Hsp90 paralog of interest (e.g., Grp94) overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the bound proteins.
-
Western Blotting: Separate the eluted proteins and total cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against Hsp90 client proteins (e.g., HER2) and the Hsp90 paralog itself.
-
Detection and Analysis: Visualize the protein bands and quantify the changes in client protein levels upon this compound treatment.[9]
Cell Viability Assay
Cell viability assays are used to determine the cytotoxic effects of this compound on cancer cells.[10]
Principle: Assays like the MTS or ATP-based assays measure metabolic activity, which is proportional to the number of viable cells. A decrease in metabolic activity upon treatment with an inhibitor indicates cytotoxicity.
Materials:
-
Cancer cell line (e.g., SKBr3)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo Luminescent Cell Viability Assay (ATP))[11]
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[10]
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for ATP-based assays).[11]
-
Measurement: Read the absorbance at 490 nm for MTS or luminescence for ATP-based assays.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways
The selective inhibition of Grp94 by this compound has been instrumental in elucidating the specific roles of this Hsp90 paralog in cancer. One of the key client proteins of Grp94 is the receptor tyrosine kinase HER2, which is overexpressed in a subset of breast cancers.[2][12] Grp94 is involved in the proper folding and trafficking of HER2 to the cell membrane.[2] Inhibition of Grp94 by this compound disrupts this process, leading to the degradation of HER2 and the subsequent downregulation of pro-survival and proliferative signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[2][13]
Conclusion
This compound stands out as a highly selective inhibitor of the Hsp90 paralog Grp94. Its selectivity is driven by a unique binding mode that exploits structural differences in the ATP-binding pocket of Grp94 compared to its cytosolic and mitochondrial counterparts. The experimental protocols detailed in this guide provide a framework for characterizing the selectivity and cellular effects of Hsp90 inhibitors. The use of this compound as a chemical probe has been pivotal in uncovering the specific role of Grp94 in regulating key oncogenic pathways, such as HER2 signaling, and continues to be an invaluable tool for cancer research and drug development.
References
- 1. Structures of Hsp90α and Hsp90β bound to a purine-scaffold inhibitor reveal an exploitable residue for drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90. [vivo.weill.cornell.edu]
- 6. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. physiology.elte.hu [physiology.elte.hu]
- 12. New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets | Cold Spring Harbor Laboratory [cshl.edu]
- 13. Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Analysis of the Binding Affinity and Selectivity of PU-H54 for the Endoplasmic Reticulum Chaperone Grp94
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a detailed examination of the binding characteristics of PU-H54, a purine-scaffold inhibitor, to Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum (ER) resident molecular chaperone of the Hsp90 family. We will delve into the quantitative binding data, the structural basis for its paralog selectivity, the experimental protocols used for its characterization, and its impact on cellular signaling pathways.
Introduction to Grp94 and the this compound Inhibitor
Glucose-regulated protein 94 (Grp94), also known as Gp96 or Hsp90B1, is an essential ATP-dependent molecular chaperone located in the endoplasmic reticulum.[1] As a member of the Heat shock protein 90 (Hsp90) family, Grp94 plays a critical role in maintaining ER homeostasis by folding and stabilizing a specific subset of secretory and membrane proteins, including Toll-like receptors (TLRs), integrins, and insulin-like growth factors (IGFs).[1][2] Elevated Grp94 expression is associated with poor clinical outcomes in various cancers, making it a compelling therapeutic target.[3][4]
The development of Grp94-selective inhibitors has been challenging due to the high degree of conservation in the ATP-binding sites across Hsp90 paralogs (Hsp90α, Hsp90β, and TRAP1).[5] this compound is a purine-scaffold compound that emerged from library screening efforts and demonstrated notable selectivity for Grp94 over its cytosolic counterparts.[1][6] This selectivity provides a valuable chemical tool to probe the specific functions of Grp94 in disease states and offers a promising avenue for targeted drug development.[7]
Quantitative Binding Affinity of this compound
The binding affinity of this compound and its derivatives has been quantified using various biophysical assays. The data consistently demonstrates a preferential binding to Grp94 compared to other Hsp90 family members. The following table summarizes the key quantitative data from competitive binding assays.
| Compound | Target Paralog | Binding Affinity (IC₅₀) | Binding Affinity (K_d) | Assay Method |
| This compound | Grp94 | 11.77 µM[1] | 69 µM[8] | Fluorescence Polarization |
| Hsp90α/β | >250 µM[1] | - | Fluorescence Polarization | |
| Trap-1 | 54.1 µM[1] | - | Fluorescence Polarization | |
| PU-WS13 | Grp94 | 0.22 µM[1] | - | Fluorescence Polarization |
| Hsp90α/β | >100-fold selectivity | - | Fluorescence Polarization | |
| Trap-1 | 33-fold selectivity | - | Fluorescence Polarization | |
| PU-H36 | Grp94 | - | 2.6 µM[8][9] | Isothermal Titration Calorimetry |
Note: IC₅₀ (half-maximal inhibitory concentration) and K_d (dissociation constant) are both measures of binding affinity. Lower values indicate stronger binding. PU-WS13 and PU-H36 are optimized derivatives of the this compound scaffold.
Structural Basis for Grp94 Selectivity
The selectivity of this compound for Grp94 is not immediately apparent from the primary sequence of the ATP-binding pocket but is explained by key structural and conformational differences between the Hsp90 paralogs. X-ray crystallography studies have been instrumental in elucidating this mechanism.[6][7]
The core of the selectivity lies in a unique, deep hydrophobic cleft within Grp94, termed "Site 2".[6][10] In other Hsp90 paralogs like Hsp90α, access to the equivalent cleft is sterically hindered by the side chain of a phenylalanine residue (Phe138).[6] In Grp94, the equivalent residue, Phe199, is conformationally flexible.[3][6]
Upon binding of this compound, its 8-aryl group undergoes an approximate 80° rotation about the sulfanyl (B85325) linker compared to its conformation when bound to Hsp90α.[6][10] This "backwards" rotation allows the aryl group to insert into Site 2. This insertion is accommodated by a significant conformational change in Grp94, where the Phe199 side chain swings away from the binding pocket by about 4 Å, opening up the Site 2 cleft.[6][10] This interaction with the hydrophobic Site 2 provides additional stabilizing contacts for this compound, accounting for its higher affinity and selectivity for Grp94.[6][10]
Experimental Protocols
The determination of this compound's binding affinity for Grp94 relies on robust biophysical and structural biology techniques. The primary methods cited are Fluorescence Polarization (FP) competition assays, Isothermal Titration Calorimetry (ITC), and X-ray crystallography.
Fluorescence Polarization (FP) Competition Assay
This high-throughput assay is commonly used to screen compound libraries and determine the IC₅₀ of inhibitors.[6][11][12] The principle is based on the change in polarization of fluorescently labeled light when a small fluorescent probe binds to a larger protein.
Methodology:
-
Probe Preparation: A known Hsp90 family binder, such as geldanamycin, is labeled with a fluorophore (e.g., FITC or BODIPY).[11][13] This creates the fluorescent probe (tracer).
-
Binding Reaction: A fixed concentration of recombinant Grp94 protein and the fluorescent probe are incubated together, allowing them to bind. This results in a high fluorescence polarization signal because the large protein-probe complex tumbles slowly in solution.[11]
-
Competition: The test compound (e.g., this compound) is added to the mixture in increasing concentrations. If the test compound binds to the same site on Grp94, it will displace the fluorescent probe.[11]
-
Signal Detection: The displaced, free fluorescent probe tumbles rapidly, leading to a decrease in the fluorescence polarization signal.[11]
-
Data Analysis: The decrease in polarization is measured across a range of inhibitor concentrations. The data is then plotted to calculate the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the bound probe.[11]
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[14][15] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (K_d), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14]
Methodology:
-
Sample Preparation: A solution of purified, recombinant Grp94 is placed in the sample cell of the calorimeter. The ligand, this compound, is loaded into an injection syringe at a concentration typically 10-20 times that of the protein.[14]
-
Titration: A series of small, precise injections of the this compound solution are made into the Grp94 solution.[14]
-
Heat Measurement: With each injection, the binding reaction occurs, and the instrument measures the minute amount of heat that is either released (exothermic) or absorbed (endothermic). The heat change is recorded as a peak in the raw data.
-
Data Integration: The area under each peak is integrated to determine the heat change per injection.
-
Binding Isotherm: These values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters, including the K_d.[14] For very high-affinity interactions, a displacement titration may be used where a weaker, competitive ligand is pre-mixed with the protein.[16]
X-ray Crystallography
This structural biology technique is used to determine the three-dimensional atomic coordinates of a molecule or a molecular complex. It was used to solve the co-crystal structure of the N-terminal domain of Grp94 in complex with this compound, providing definitive insight into the binding mode.[6][7]
Methodology:
-
Protein Expression and Purification: The N-terminal domain of Grp94 is overexpressed (e.g., in E. coli) and purified to high homogeneity.[17]
-
Crystallization: The purified Grp94 is mixed with a molar excess of this compound and set up in crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection: Once suitable crystals are formed, they are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.[6]
-
Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map. An atomic model of the protein-ligand complex is built into this map and refined to best fit the experimental data, ultimately yielding the final 3D structure.[6]
Impact on Grp94-Dependent Signaling Pathways
By selectively inhibiting Grp94, this compound can disrupt the maturation and trafficking of its client proteins, thereby modulating key cellular signaling pathways implicated in cancer and other diseases.[1][18] Grp94 clients include proteins essential for immune response, cell adhesion, and growth factor signaling.[1][2]
For example, Grp94 is required for the proper functioning of multiple Toll-like receptors (TLRs) and integrins.[1] Inhibition of Grp94 leads to the degradation of these client proteins, which can suppress disease-dependent signaling.[1] In triple-negative breast cancer, Grp94 inhibitors have demonstrated anti-metastatic activity through the degradation of integrins.[1] Similarly, Grp94 regulates the Wnt signaling pathway by chaperoning the co-receptor LRP6.[1]
Conclusion
This compound is a valuable chemical probe that exhibits significant selectivity for the ER chaperone Grp94 over other Hsp90 paralogs. Its binding affinity, while moderate in the micromolar range, is sufficient to achieve a selective biological effect. The structural basis for this selectivity is well-defined, involving the exploitation of a unique, conformationally dynamic hydrophobic pocket (Site 2) in Grp94. The characterization of this interaction has been made possible through a combination of fluorescence polarization assays, isothermal titration calorimetry, and X-ray crystallography. By inhibiting Grp94, this compound and its more potent derivatives serve as powerful tools to investigate the specific roles of Grp94 in cellular homeostasis and disease, and they represent a promising scaffold for the development of targeted therapies for cancer and other pathologies.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 5. Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a fluorescence polarization assay for the molecular chaperone Hsp90. [vivo.weill.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Isothermal titration calorimetry for characterization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on PU-H54 in Breast Cancer Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial preclinical studies on PU-H54, a selective inhibitor of Glucose-regulated protein 94 (Grp94), in the context of breast cancer. This document details the mechanism of action, summarizes key findings from in vitro and in vivo models, and provides detailed experimental protocols and conceptual workflow visualizations.
Introduction to this compound and Grp94
This compound is a purine-scaffold small molecule inhibitor that exhibits high selectivity for Grp94, an endoplasmic reticulum-resident member of the Heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2] Unlike pan-Hsp90 inhibitors that target all four Hsp90 paralogs (Hsp90α, Hsp90β, Grp94, and TRAP1), this compound's selectivity allows for the specific interrogation of Grp94's role in cancer biology.[2] Grp94 is essential for the folding and maturation of a specific set of client proteins, many of which are implicated in cancer progression, including receptor tyrosine kinases, cell adhesion molecules, and components of key signaling pathways.[1][3] Elevated Grp94 expression has been correlated with aggressive phenotypes and poor clinical outcomes in various cancers, including breast cancer, making it a compelling therapeutic target.[1]
Mechanism of Action
This compound exerts its inhibitory effect by binding to a novel, allosteric pocket within the N-terminal ATP-binding domain of Grp94.[2][3] This binding event prevents the conformational changes required for Grp94's chaperone activity, leading to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.[2] The selectivity of this compound for Grp94 over other Hsp90 paralogs is attributed to structural differences in their respective ATP-binding pockets.[2][3]
Data Presentation
While specific quantitative data for this compound in breast cancer models is limited in publicly available literature, data from closely related Grp94-selective inhibitors, such as PU-WS13, and pan-Hsp90 inhibitors with Grp94 activity, like PU-H71, provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize representative data from studies on these related compounds.
Table 1: In Vitro Efficacy of the Grp94-Selective Inhibitor PU-WS13 on the Viability of HER2-Overexpressing Breast Cancer Cell Lines
| Cell Line | HER2 Status | IC50 (µM) for Cell Viability | Assay | Reference |
| SKBr3 | Overexpressing | ~2.5 | CellTiter-Glo | [1] |
| BT474 | Overexpressing | ~5 | CellTiter-Glo | [1] |
| MDA-MB-361 | Overexpressing | ~10 | CellTiter-Glo | [1] |
| AU565 | Overexpressing | ~7.5 | CellTiter-Glo | [1] |
Table 2: In Vivo Efficacy of the Hsp90 Inhibitor PU-H71 in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Cell Line | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-468 | Athymic nude | 75 mg/kg, 3 times/week, i.p. | 96 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of Grp94 inhibitors like this compound.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., SKBr3, BT474, MDA-MB-231)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log concentration of this compound using a non-linear regression model.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of Grp94 client proteins (e.g., HER2) and downstream signaling molecules.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat breast cancer cells with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression, normalizing to a loading control like GAPDH.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a breast cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Breast cancer cells (e.g., MDA-MB-231 for TNBC, BT474 for HER2+)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of breast cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition and assess statistical significance between the treatment and control groups.
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in a HER2-overexpressing breast cancer cell. Inhibition of Grp94 by this compound leads to the degradation of its client protein HER2, which in turn inhibits downstream pro-survival and proliferative signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Caption: this compound inhibits Grp94, leading to HER2 degradation and pathway inhibition.
Experimental Workflows
The following diagrams outline the typical workflows for the in vitro and in vivo experiments described in the protocols section.
Caption: Workflow for in vitro evaluation of this compound in breast cancer cells.
References
The Biological Activity of PU-H54: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H54 is a purine-scaffold small molecule inhibitor that has garnered significant interest in cancer research due to its high selectivity for Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum (ER) paralog of the Heat Shock Protein 90 (Hsp90) family.[1] Unlike pan-Hsp90 inhibitors that target multiple Hsp90 isoforms and often lead to broad cellular stress responses, this compound's specificity offers a more targeted approach to disrupting cancer cell homeostasis. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action: Selective Inhibition of Grp94
This compound exerts its biological effects by binding to the ATP-binding pocket of Grp94, thereby inhibiting its chaperone function.[2][3] Structural and biochemical studies have revealed that the selectivity of this compound for Grp94 over other Hsp90 paralogs, such as Hsp90α and Hsp90β, is attributed to its ability to induce and bind to a unique "backwards" conformation in the Grp94 ATP-binding pocket. This conformation is not readily adopted by cytosolic Hsp90 isoforms.[3]
Quantitative Data: Binding Affinity and Selectivity
The binding affinity of this compound and its selectivity for Grp94 have been quantified using various biophysical assays, most notably fluorescence polarization.
| Compound | Target Protein | Binding Affinity (Kd) | Selectivity (Fold) | Reference |
| This compound | Grp94 | ~69-74 µM | >100-fold vs Hsp90α/β | [4][5] |
| Hsp90α | Lower Affinity | [3] | ||
| Hsp90β | Lower Affinity | [3] | ||
| PU-H36 (related compound) | Grp94 | 2.6 µM | ~4-fold vs Hsp90 | [4] |
Biological Effects of this compound in Cancer Cells
By inhibiting Grp94, this compound disrupts the folding, stability, and trafficking of a specific subset of client proteins that are crucial for cancer cell survival, proliferation, and metastasis.[6][7] This targeted disruption of protein homeostasis leads to the induction of the Unfolded Protein Response (UPR) and ultimately, apoptosis in cancer cells.
Cellular Viability and Apoptosis
While specific IC50 values for this compound are not widely published, data from the closely related and functionally analogous Grp94 inhibitor, PU-WS13, demonstrate potent anti-proliferative effects in HER2-overexpressing breast cancer cell lines.[3]
| Cell Line | HER2 Status | Grp94 Inhibitor | IC50 (µM) | Reference |
| SKBr3 | High | PU-WS13 | ~2.5 | [3] |
| BT474 | High | PU-WS13 | ~5 | [3] |
| MCF7 | Low | PU-WS13 | >25 | [3] |
Inhibition of Grp94 by compounds like PU-WS13 has been shown to be sufficient to induce apoptosis in HER2-overexpressing breast cancer cells.[3]
Impact on Key Signaling Pathways
The biological activity of this compound is intrinsically linked to the disruption of signaling pathways that are dependent on Grp94's client proteins.
HER2 Signaling Pathway
One of the most well-characterized client proteins of Grp94 is the Human Epidermal Growth Factor Receptor 2 (HER2).[3][6] Grp94 is essential for the stability and membrane localization of HER2, particularly in cancer cells with high HER2 expression.[3] Inhibition of Grp94 by this compound leads to the degradation of HER2, thereby abrogating downstream signaling through pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3]
Wnt Signaling Pathway
Grp94 is a critical chaperone for the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[6][7] By inhibiting Grp94, this compound can disrupt the proper folding and trafficking of LRP6 to the cell surface, thereby attenuating Wnt signaling. This leads to the degradation of β-catenin and a reduction in the transcription of Wnt target genes involved in cell proliferation and survival.[6]
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is also regulated by Grp94. Glycoprotein A Repetitions Predominant (GARP), a client protein of Grp94, is essential for the surface expression of latent TGF-β on regulatory T cells (Tregs) and platelets.[6] Inhibition of Grp94 can, therefore, reduce the activation of TGF-β, which plays a complex role in cancer, including promoting metastasis and immune suppression. GRP94 knockdown has been shown to reduce the levels of TGF-β and its downstream effector SMAD2.[8]
Toll-Like Receptor (TLR) and Integrin Signaling
Grp94 is an essential chaperone for multiple Toll-like receptors (TLRs) and integrin subunits.[1] By inhibiting Grp94, this compound can impair the proper folding and cell surface expression of these receptors, leading to the downregulation of their respective signaling pathways. This can impact inflammatory responses, cell adhesion, and migration, all of which are critical for cancer progression.[9]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of this compound to Grp94 by monitoring changes in the polarization of a fluorescently labeled probe.
Materials:
-
Purified recombinant Grp94 protein
-
Fluorescently labeled Hsp90 probe (e.g., GM-BODIPY)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the fluorescent probe at a fixed concentration (e.g., 5 nM).
-
Add the serially diluted this compound to the wells.
-
Add purified Grp94 protein to a final concentration that gives an optimal assay window (e.g., 30 nM).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to and stabilizes Grp94 in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating cells (e.g., PCR cycler)
-
Western blot apparatus and reagents
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1 hour).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Grp94 in each sample by Western blot.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Western Blot Analysis of Signaling Proteins
This protocol is used to quantify the levels of total and phosphorylated proteins in key signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-p-Akt, anti-β-catenin, anti-p-SMAD2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[2][10][11]
Materials:
-
Cells grown on coverslips or tissue sections
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fix and permeabilize the cells or tissue sections.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the samples and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
Conclusion
This compound is a valuable chemical probe for studying the specific functions of Grp94 in cancer biology. Its selectivity allows for the dissection of Grp94-dependent signaling pathways without the confounding effects of pan-Hsp90 inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting Grp94 with selective inhibitors like this compound. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate these promising preclinical findings into novel cancer therapies.
References
- 1. GRP94/gp96 in Cancer: Biology, Structure, Immunology, and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of molecule GRP94 favors tumor progression in lung adenocarcinoma by interaction with regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. opentrons.com [opentrons.com]
- 11. clyte.tech [clyte.tech]
Methodological & Application
Application Notes and Protocols for PU-H54 Treatment in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H54 is a purine-based, selective inhibitor of Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum-resident member of the Heat Shock Protein 90 (Hsp90) family of molecular chaperones.[1] Grp94 plays a critical role in the folding, stability, and trafficking of a specific set of client proteins, many of which are involved in oncogenic signaling pathways. By selectively inhibiting Grp94, this compound offers a targeted approach to disrupt these pathways in cancer cells. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cell viability and protein signaling cascades, particularly the Her2 pathway.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of Grp94. This binding event is characterized by a significant conformational change where the 8-aryl group of this compound rotates into a newly revealed hydrophobic cleft in Grp94, a feature not readily accessible in other Hsp90 paralogs.[2] This selective binding inhibits the chaperone function of Grp94, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. One of the key client proteins of Grp94 is the Human Epidermal Growth Factor Receptor 2 (Her2), a critical driver in certain types of breast cancer. Inhibition of Grp94 by this compound leads to the degradation of Her2, thereby disrupting downstream pro-survival signaling pathways.
Signaling Pathway
The following diagram illustrates the Her2 signaling pathway and the point of intervention by this compound.
References
Application Notes and Protocols for PU-H54 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H54 is a purine-scaffold inhibitor that demonstrates high selectivity for Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) paralog of Heat shock protein 90 (Hsp90).[1][2] Hsp90 and its paralogs are crucial molecular chaperones involved in the proper folding, stability, and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. This compound exerts its effects by binding to the ATP-binding pocket of Grp94, thereby inhibiting its chaperone activity.[2][3] This inhibition leads to the destabilization and subsequent degradation of Grp94 client proteins, making it a valuable tool for studying Grp94-dependent cellular processes and a potential therapeutic agent in cancers where Grp94 is overexpressed or plays a critical role.[1]
One of the key client proteins of Grp94 is the HER2 (Human Epidermal Growth Factor Receptor 2) receptor, particularly in breast cancer cells that overexpress this oncoprotein.[2][3] Grp94 is involved in maintaining the stability and proper conformation of HER2 at the cell membrane.[4] Inhibition of Grp94 by selective inhibitors leads to the degradation of HER2, suppression of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, and ultimately, induction of apoptosis in HER2-positive cancer cells.[2]
These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to investigate its biological effects.
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound in the scientific literature, the following table provides representative data for a closely related and structurally similar Grp94-selective inhibitor, PU-WS13, to guide initial experimental design. Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their specific cell lines of interest.
Table 1: Representative IC50 Values for a Grp94-Selective Inhibitor (PU-WS13) in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Receptor Status | IC50 (µM) after 72h | Reference |
| SKBr3 | Breast Carcinoma | HER2-overexpressing, ER-, PR- | ~5 | [2] |
| BT474 | Breast Carcinoma | HER2-overexpressing, ER+, PR+ | ~5 | [2] |
| MDA-MB-453 | Breast Carcinoma | HER2-overexpressing, ER-, PR- | ~7 | [2] |
| AU565 | Breast Carcinoma | HER2-overexpressing, ER-, PR- | ~6 | [2] |
| MCF7 | Breast Carcinoma | HER2-low, ER+, PR+ | >25 | [2] |
| MDA-MB-231 | Breast Carcinoma | Triple-Negative | >25 | [2] |
Table 2: Recommended Concentration Ranges and Treatment Durations for In Vitro Assays with this compound (based on data from similar Grp94 inhibitors)
| Assay | Cell Line | Concentration Range | Treatment Duration | Key Findings | Reference |
| Cell Viability (MTT/MTS) | SKBr3, BT474 | 0.1 - 25 µM | 72 hours | Determine IC50 | [2] |
| Western Blot (HER2 degradation) | SKBr3 | 0.5 - 15 µM | 24 hours | Assess degradation of HER2, p-AKT, p-ERK | [2] |
| Immunoprecipitation (Grp94-HER2) | SKBr3 | 10 - 15 µM | 4 - 6 hours | Investigate disruption of Grp94-HER2 interaction | [2] |
| Flow Cytometry (Apoptosis) | SKBr3 | 5 - 15 µM | 24 - 48 hours | Quantify apoptotic cell population | [2] |
Signaling Pathway
// Edges Ligand -> HER3 [arrowhead=tee, style=dashed, color="#5F6368"]; HER3 -> HER2 [label="Dimerization", fontsize=8, fontcolor="#202124"]; HER2 -> PI3K [color="#34A853"]; PI3K -> AKT [color="#34A853"]; AKT -> pAKT [label="Phosphorylation", fontsize=8, fontcolor="#202124", color="#34A853"]; pAKT -> Proliferation [color="#34A853"]; pAKT -> Apoptosis [arrowhead=tee, color="#EA4335"];
HER2 -> Ras [color="#34A853"]; Ras -> Raf [color="#34A853"]; Raf -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> pERK [label="Phosphorylation", fontsize=8, fontcolor="#202124", color="#34A853"]; pERK -> Proliferation [color="#34A853"];
Grp94 -> HER2 [label="Stabilization", fontsize=8, fontcolor="#202124", color="#34A853"]; PUH54 -> Grp94 [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#202124", color="#EA4335"]; } END_DOT Caption: Grp94-HER2 Signaling Pathway and Inhibition by this compound.
Experimental Workflows
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically provided as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. When stored at -80°C, the solution should be stable for up to 6 months.[5]
Cell Culture
-
HER2-overexpressing breast cancer cell lines (e.g., SKBr3, BT474) and HER2-low cell lines (e.g., MCF7) can be used.
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for a 96-well plate format.
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 25 µM. Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO at a final concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for a 6-well plate format.
-
Cell Seeding and Treatment: Seed approximately 5 x 10^5 cells per well. Once the cells reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0.5, 2.5, 12.5 µM) and a vehicle control for 24 hours.[2]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Grp94, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunoprecipitation
-
Cell Treatment and Lysis: Treat SKBr3 cells with this compound (e.g., 15 µM) or vehicle control for 4-6 hours.[2] Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-HER2) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-Grp94 antibody.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound (e.g., 5-15 µM) or vehicle control for 24-48 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[6]
References
- 1. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 2. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PU-H54 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H54 is a purine-based, selective inhibitor of Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum (ER) resident paralog of the Heat Shock Protein 90 (Hsp90) family of molecular chaperones. Unlike pan-Hsp90 inhibitors that target multiple Hsp90 isoforms and have been associated with off-target effects and toxicity in clinical trials, this compound offers a more targeted approach. Its selectivity is attributed to its unique ability to bind to a novel, allosteric hydrophobic pocket within the ATP-binding domain of Grp94, a site not readily accessible in other Hsp90 paralogs. This specificity presents a promising therapeutic window for cancers dependent on Grp94 chaperone activity.
Elevated Grp94 expression is observed in various cancers and is linked to aggressive phenotypes and poor clinical outcomes. Grp94 plays a crucial role in the folding, stability, and trafficking of a number of client proteins involved in cell proliferation, survival, and signaling. Of particular interest is the role of Grp94 in chaperoning key oncoproteins such as the Human Epidermal Growth Factor Receptor 2 (HER2). In HER2-positive breast cancer, a subtype characterized by the overexpression of the HER2 receptor, Grp94 is implicated in maintaining the stability and function of HER2 at the plasma membrane. Inhibition of Grp94 has been shown to impair the viability of HER2-overexpressing breast cancer cells, suggesting that selective Grp94 inhibitors like this compound could be particularly effective in this context.
These application notes provide a comprehensive overview of the proposed use of this compound in xenograft mouse models of breast cancer, including detailed hypothetical experimental protocols and data presentation based on studies with similar compounds.
Signaling Pathway
The following diagram illustrates the role of Grp94 in the HER2 signaling pathway and the mechanism of action for this compound.
Caption: HER2 signaling pathway and the inhibitory action of this compound on Grp94.
Experimental Protocols
While specific in vivo efficacy studies for this compound in xenograft models are not extensively documented in publicly available literature, the following protocols are adapted from studies on the closely related Grp94 inhibitor, PU-WS13, and general best practices for xenograft studies. This section provides a detailed methodology for a hypothetical study evaluating this compound in a HER2-positive breast cancer xenograft model.
Cell Line and Culture
-
Cell Line: BT-474 (HER2-positive, ER-positive human breast carcinoma cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.
Xenograft Mouse Model
-
Animal Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Tumor Implantation
-
Harvest BT-474 cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth.
Experimental Workflow
The following diagram outlines the key steps in a typical xenograft study.
Caption: A generalized workflow for a xenograft efficacy study.
Drug Formulation and Administration
-
This compound Formulation: While the optimal vehicle for in vivo administration of this compound is not published, a common formulation for similar small molecule inhibitors is a solution of 10% DMSO, 40% PEG300, and 50% sterile water. The formulation should be prepared fresh daily.
-
Dosage (Hypothetical):
-
Low Dose: 25 mg/kg
-
High Dose: 50 mg/kg
-
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Daily injections for 21 consecutive days.
Study Design and Monitoring
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=8-10 mice per group):
-
Group 1: Vehicle control (i.p. injection of the vehicle solution).
-
Group 2: this compound (25 mg/kg, i.p., daily).
-
Group 3: this compound (50 mg/kg, i.p., daily).
-
-
Measure tumor volume using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
Endpoint Analysis
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumors for further analysis, such as:
-
Immunohistochemistry (IHC): To assess the expression of HER2, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
-
Western Blot: To quantify the levels of HER2 and downstream signaling proteins (e.g., p-Akt, p-ERK).
-
Data Presentation
The following tables present hypothetical data from the proposed xenograft study to illustrate how the results can be structured for clear comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | 1850 ± 150 | - |
| This compound | 25 | 980 ± 120 | 47% |
| This compound | 50 | 550 ± 90 | 70% |
% TGI is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Table 2: Effect on Tumor Weight and Body Weight
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) ± SEM | Mean Change in Body Weight (%) ± SEM |
| Vehicle Control | - | 1.9 ± 0.2 | +5.2 ± 1.5 |
| This compound | 25 | 1.0 ± 0.15 | +2.1 ± 1.8 |
| This compound | 50 | 0.6 ± 0.1 | -1.5 ± 2.0 |
Conclusion
This compound represents a promising targeted therapy for cancers reliant on Grp94, with a strong scientific rationale for its application in HER2-positive breast cancer. The provided protocols and data tables, while based on a hypothetical study, offer a robust framework for researchers to design and execute in vivo efficacy studies using this selective Grp94 inhibitor. Such studies are crucial for validating the therapeutic potential of this compound and advancing its development towards clinical applications.
Application Notes and Protocols for Combining PU-H54 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H54 is a selective inhibitor of Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum-resident member of the Heat Shock Protein 90 (HSP90) family.[1][2] Grp94 plays a critical role in the folding and maturation of a specific subset of proteins involved in cell signaling, adhesion, and survival, many of which are implicated in cancer progression and metastasis.[3][4] Inhibition of Grp94 presents a promising therapeutic strategy, particularly in cancers where its client proteins, such as certain integrins and Toll-like receptors, are key drivers of malignancy.[4] Preclinical studies suggest that combining Grp94 inhibition with traditional chemotherapy may offer synergistic anti-cancer effects and overcome drug resistance.[5] Upregulation of Grp94 has been associated with resistance to agents like etoposide.[1]
These application notes provide a framework for investigating the combination of this compound with common chemotherapy agents. The protocols are based on established methodologies for similar HSP90 inhibitors and should be adapted and optimized for specific experimental systems.
Mechanism of Action and Rationale for Combination Therapy
This compound selectively binds to the ATP-binding pocket of Grp94, leading to the inhibition of its chaperone function.[6] This results in the misfolding and subsequent degradation of Grp94 client proteins. By targeting Grp94, this compound can disrupt multiple oncogenic pathways simultaneously.
The rationale for combining this compound with chemotherapy stems from the potential for synergistic cytotoxicity. Chemotherapy drugs induce cellular stress and damage, which can trigger a protective heat shock response, often involving the upregulation of chaperone proteins like Grp94. By inhibiting this protective mechanism with this compound, the cytotoxic effects of chemotherapy can be enhanced. Furthermore, many proteins involved in DNA repair and cell cycle control, which are often implicated in chemotherapy resistance, are clients of the broader HSP90 family. While this compound is Grp94-selective, its impact on the ER stress response can indirectly affect these pathways.
Data Presentation: Efficacy of HSP90 Inhibitors in Combination with Chemotherapy
Note: The following data is derived from studies on various HSP90 inhibitors, not exclusively this compound, and is intended to provide a rationale and starting point for combination studies with this compound.
| Combination | Cancer Type | Key Findings | Reference |
| HSP90i (17-AAG) + Cisplatin (B142131) | Diffuse Large B-Cell Lymphoma | Synergistic reduction in cell viability. Increased apoptosis and DNA damage compared to single agents. | [7] |
| HSP90i (Onalespib) + Cisplatin | Pancreatic Ductal Adenocarcinoma | Synergistic response in cisplatin-resistant cells. Increased platinum-DNA adducts and DNA damage. | [8] |
| HSP90i (AUY922) + Cisplatin | Nasopharyngeal Carcinoma | Significant inhibition of proliferation in resistant cells. Enhanced tumor growth inhibition in xenograft models. | [9] |
| HSP90i (NVP-AUY922) + Doxorubicin | Breast Cancer (MCF-7) | Dose-dependent inhibitory effects. Upregulation of caspase 3 and downregulation of VEGF mRNA in combination. | [10] |
| HSP90i + Gemcitabine (B846) | Pancreatic Cancer | HSP90 inhibition disrupts multiple signaling cascades in gemcitabine-resistant cells and promotes apoptosis. | [11] |
| HSP90i (SNX-5422) + Carboplatin (B1684641)/Paclitaxel (B517696) | Lung Cancer | Well-tolerated combination with anti-tumor activity. Disease control observed in oncogene-driven NSCLCs. | [12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for this compound and Chemotherapy Combination
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Paclitaxel, Cisplatin, Gemcitabine; stock solutions prepared as per manufacturer's instructions)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete culture medium.
-
Treatment:
-
Single Agent: Treat wells with increasing concentrations of this compound or the chemotherapy agent alone.
-
Combination: Treat wells with a fixed concentration of this compound and varying concentrations of the chemotherapy agent, or vice versa. Alternatively, use a fixed ratio of the two drugs at varying total concentrations.
-
Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time and the drug's mechanism of action (typically 48-72 hours).
-
Viability Assessment: Add MTT reagent to each well and incubate as per the manufacturer's protocol. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the molecular mechanisms underlying the observed effects of the combination treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for PARP, Caspase-3, Akt, ERK, and specific Grp94 client proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer, collect the lysates, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to inhibition of oncogenic signaling.
Caption: Workflow for evaluating this compound and chemotherapy combinations.
Caption: Logical relationship of this compound and chemotherapy leading to synergistic effects.
References
- 1. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 3. Second Generation Grp94-Selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 6. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibition sensitizes DLBCL cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 Inhibition Synergizes with Cisplatin to Eliminate Basal-like Pancreatic Ductal Adenocarcinoma Cells [mdpi.com]
- 9. Potential benefits of combined treatment with Hsp90 inhibitor AUY922 and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90 Inhibitor; NVP-AUY922 in Combination with Doxorubicin Induces Apoptosis and Downregulates VEGF in MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSP90 is a promising target in gemcitabine and 5-fluorouracil resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 multicenter study of the HSP90 inhibitor SNX-5422 plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Efficacy Assessment of PU-H54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of PU-H54, a selective inhibitor of the 94-kDa glucose-regulated protein (Grp94), an endoplasmic reticulum-resident paralog of heat shock protein 90 (HSP90). The methodologies outlined are based on established practices for assessing HSP90 inhibitors in preclinical cancer models.
Mechanism of Action
This compound is a purine-based, small-molecule inhibitor that selectively binds to the ATP-binding pocket in the N-terminal domain of Grp94.[1] This inhibition disrupts the chaperone's function, which is critical for the folding, stability, and trafficking of a variety of client proteins involved in oncogenesis.[2][3] The selectivity of this compound for Grp94 over its cytosolic HSP90 counterparts has been shown to be maintained in in vivo settings.[1] Inhibition of Grp94 leads to the degradation of its client proteins, thereby disrupting multiple signaling pathways crucial for cancer cell proliferation, survival, and adaptation to stress.[2][3]
Signaling Pathway
The inhibition of Grp94 by this compound perturbs several key signaling pathways implicated in cancer progression. Grp94's client proteins include receptor tyrosine kinases like HER2 and EGFR, components of the Wnt and TGF-β signaling pathways, and integrins.[2][4][5] Disruption of Grp94 function leads to the destabilization and subsequent degradation of these oncoproteins, resulting in the attenuation of downstream signaling cascades that promote cell growth, proliferation, and survival.[3]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not extensively available in the public domain, the following tables summarize representative data for a closely related and well-studied pan-HSP90 inhibitor, PU-H71 , in various mouse xenograft models. This data can serve as a valuable reference for designing and interpreting studies with this compound, though it is crucial to perform dose-response studies specifically for this compound.
Table 1: In Vivo Efficacy of PU-H71 in Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-231 | Nude | 75 mg/kg, i.p., 3x/week | Significant decrease in tumor size | [6] |
| HCT-116 (Colon) | Nude | 75 mg/kg, i.p., 3x/week | Significant decrease in tumor size | [6] |
Table 2: Pharmacodynamic Effects of PU-H71 in Xenograft Models
| Cell Line | Mouse Strain | Treatment | Pharmacodynamic Marker | Result | Reference |
| MDA-MB-231 | Nude | 75 mg/kg PU-H71, i.p. | PRKD2 degradation | Pronounced degradation | [6] |
| MDA-MB-231 | Nude | 75 mg/kg PU-H71, i.p. | Ki-67 staining | Significantly reduced proliferation | [6] |
| MDA-MB-231 | Nude | 75 mg/kg PU-H71, i.p. | TUNEL analysis | Increased apoptosis | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo mouse xenograft study to evaluate the efficacy of this compound.
Animal Models and Cell Lines
-
Cell Lines: Select human cancer cell lines with known dependence on pathways regulated by Grp94 clients (e.g., HER2-overexpressing breast cancer cell lines like BT-474 or SK-BR-3, or triple-negative breast cancer lines such as MDA-MB-231).
-
Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) of 6-8 weeks of age. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
Culture selected cancer cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
Experimental Design and Drug Administration
-
Tumor Growth Monitoring: Once tumors reach a palpable size (approximately 100-150 mm³), randomize mice into control and treatment groups (n=8-10 mice per group).
-
This compound Formulation: Prepare this compound for intraperitoneal (i.p.) injection. A common vehicle for similar purine-based inhibitors consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation should be prepared fresh daily.
-
Dosing: Based on studies with related compounds, a starting dose range of 50-100 mg/kg administered i.p. 3-5 times per week can be considered. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).
-
Control Group: Administer the vehicle solution to the control group following the same schedule as the treatment group.
Efficacy and Pharmacodynamic Assessments
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Survival Analysis: Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined size (e.g., 2000 mm³) or if significant weight loss or other signs of distress are observed. Survival data can be analyzed using Kaplan-Meier curves.
-
Pharmacodynamic Studies: At the end of the study (or at specified time points), euthanize a subset of mice from each group.
-
Excise tumors and divide them for various analyses.
-
Western Blotting: Prepare tumor lysates to analyze the levels of Grp94 client proteins (e.g., HER2, p-Akt) and markers of the heat shock response (e.g., HSP70).
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin (B1166041) for IHC analysis of proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3).
-
Experimental Workflow
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical tools to investigate mechanisms associated with HSP90 and HSP70 in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Grp94-Dependent Pathways Using PU-H54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 94 (Grp94), also known as gp96 or Hsp90B1, is the endoplasmic reticulum (ER) resident member of the heat shock protein 90 (Hsp90) family of molecular chaperones.[1] It plays a crucial role in maintaining ER homeostasis by assisting in the folding, stabilization, and quality control of a specific subset of secretory and transmembrane proteins.[1][2] Grp94's client proteins are involved in a variety of critical cellular processes, including immune regulation, cell adhesion, and developmental signaling.[1][3][4] Dysregulation of Grp94 function and overexpression are implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][5]
PU-H54 is a purine-based, selective inhibitor of Grp94.[1][5] Its selectivity arises from its unique binding mode to the ATP-binding pocket of Grp94, which differs from other Hsp90 isoforms.[1][6][7][8] This application note provides a comprehensive guide for utilizing this compound as a chemical probe to investigate Grp94-dependent signaling pathways.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of ATP binding to the N-terminal domain of Grp94. The selectivity of this compound for Grp94 over other Hsp90 paralogs is attributed to a conformational change it induces upon binding.[1][6][7][8] The Grp94 N-terminal domain contains a five-amino-acid insertion that creates unique hydrophobic pockets.[1] When this compound binds, it causes an approximately 80-degree rotation of its 8-aryl group about the sulfanyl (B85325) linker, allowing it to occupy a newly revealed hydrophobic cleft termed "Site 2".[1][6][7][8] Access to this site is blocked in other Hsp90 isoforms, such as Hsp90α and Hsp90β, by the side chain of a phenylalanine residue (Phe138).[6][7] This unique interaction accounts for the compound's Grp94-selective binding.[1][6][7][8] Inhibition of Grp94's ATPase activity by this compound leads to the destabilization and subsequent degradation of its client proteins, thereby disrupting the signaling pathways in which they are involved.[1]
Quantitative Data: this compound Selectivity
The following table summarizes the inhibitory activity of this compound against different Hsp90 isoforms, highlighting its selectivity for Grp94.
| Hsp90 Isoform | IC50 (µM) | Reference |
| Grp94 | 11.77 | [1] |
| Hsp90α/β | >250 | [1] |
| TRAP1 | 54.1 | [1] |
Key Grp94-Dependent Signaling Pathways
Inhibition of Grp94 by this compound can be used to study a variety of signaling pathways that are dependent on Grp94 client proteins.
Wnt/β-catenin Signaling Pathway
Grp94 is a crucial chaperone for the Wnt co-receptor, Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6).[1][3][9] Proper folding and maturation of LRP6 within the ER are dependent on Grp94. Inhibition of Grp94 leads to the degradation of LRP6, preventing its translocation to the cell surface.[1][9] This disrupts the formation of the Wnt-Frizzled-LRP6 receptor complex, leading to the degradation of β-catenin and the downregulation of Wnt target genes involved in cell proliferation and survival.[1]
Integrin-Mediated Signaling
Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing critical roles in cell migration, proliferation, and survival. Many integrin subunits are client proteins of Grp94.[1][3][10] Inhibition of Grp94 with this compound can lead to the degradation of these integrin subunits, resulting in impaired cell adhesion and migration.[1] This makes this compound a valuable tool for studying cancer metastasis.[1]
Toll-Like Receptor (TLR) Signaling
Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns. Grp94 is essential for the conformational maturation and trafficking of most TLRs (with the exception of TLR3) to their functional locations, either the cell surface or endosomes.[1][11][12] Inhibition of Grp94 by this compound can abrogate TLR signaling, providing a means to study the role of specific TLRs in immune responses.[12]
Experimental Workflow for Studying Grp94-Dependent Pathways
The following diagram outlines a general workflow for using this compound to investigate Grp94-dependent pathways.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for this compound Binding to Grp94
This assay measures the binding affinity of this compound to Grp94 by monitoring changes in the polarization of fluorescently labeled geldanamycin (B1684428) (a known Hsp90 inhibitor).[13][14][15][16]
Materials:
-
Purified recombinant human Grp94 protein
-
Fluorescently labeled geldanamycin (e.g., BODIPY-GM)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT)
-
96-well or 384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the plate, add a constant concentration of Grp94 protein and fluorescently labeled geldanamycin.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization using the plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Grp94 Client Protein Degradation
This protocol is for assessing the degradation of a specific Grp94 client protein following treatment with this compound.[17]
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the client protein of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for different time points (e.g., 6, 12, 24, 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[17]
-
Harvest the cell lysates and clarify by centrifugation.[17]
-
Determine the protein concentration of each lysate using a BCA assay.[17]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.[17]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[17]
-
Transfer the separated proteins to a membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against the client protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[17]
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after treatment with this compound.[18][19][20][21][22]
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19][22]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[20][21]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[20][21]
-
Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[18][20]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][21]
-
Incubate the plate with gentle shaking for 15 minutes to ensure complete solubilization.[19][21]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of this compound on collective cell migration.[23][24][25]
Materials:
-
Cell line of interest that forms a monolayer
-
This compound
-
Cell culture medium and supplements
-
Culture plates (e.g., 6-well or 12-well)
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.[23]
-
Once the cells are confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[23] Alternatively, use a culture insert to create a well-defined gap.
-
Gently wash the cells with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture an image of the scratch at time 0.[23]
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6, 12, 24 hours) until the scratch in the control wells is nearly closed.[23]
-
Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to determine the effect of this compound on cell migration.
Conclusion
This compound is a powerful and selective tool for elucidating the roles of Grp94 in various cellular processes. By employing the protocols and understanding the pathways described in these application notes, researchers can effectively investigate Grp94-dependent signaling and explore its potential as a therapeutic target in a range of diseases. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural transitions modulate the chaperone activities of Grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Endoplasmic reticulum HSP90b1 (gp96, grp94) optimizes B-cell function via chaperoning integrin and TLR but not immunoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chaperone Insufficiency Links TLR4 Protein Signaling to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. broadpharm.com [broadpharm.com]
- 23. clyte.tech [clyte.tech]
- 24. m.youtube.com [m.youtube.com]
- 25. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Cell Viability Following PU-H71 Treatment
Introduction
PU-H71 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. By inhibiting Hsp90, PU-H71 leads to the degradation of these client proteins, many of which are oncoproteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. These application notes provide an overview of the methodologies used to assess the effects of PU-H71 on cell viability.
Mechanism of Action
Hsp90 is an ATP-dependent chaperone that plays a critical role in the conformational maturation and stability of a wide range of client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated and overexpressed oncoproteins such as HER2, Bcr-Abl, and mutant BRAF. PU-H71 binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone activity. This leads to the proteasomal degradation of Hsp90 client proteins, thereby disrupting multiple signaling pathways and inducing cancer cell death.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PU-H71 in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 30 | |
| MCF7 | Breast Cancer | 50 | |
| NCI-H1975 | Non-Small Cell Lung Cancer | 40 | |
| A549 | Non-Small Cell Lung Cancer | 60 | |
| K562 | Chronic Myeloid Leukemia | 20 | |
| U-2932 | B-cell Lymphoma | ~50 | |
| SUDHL-4 | B-cell Lymphoma | ~50 |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
PU-H71
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PU-H71 (e.g., 0-1000 nM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
PU-H71
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Cancer cell lines of interest
-
Complete growth medium
-
-
Protocol:
-
Seed cells in 6-well plates and treat with PU-H71 at the desired concentrations for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
Caption: Workflow for assessing cell viability after PU-H71 treatment.
Application Notes: Immunoprecipitation of Grp94 Client Proteins with PU-H54
Introduction
Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) paralog of the heat shock protein 90 (Hsp90) family, is a critical molecular chaperone responsible for the folding, stability, and trafficking of a specific subset of secretory and membrane proteins known as its "client" proteins.[1][2][3] Dysregulation of Grp94 function has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][3] The small molecule PU-H54 has been identified as a selective inhibitor of Grp94, binding to its N-terminal ATP-binding pocket.[1][4][5] This specific interaction can be leveraged to develop an affinity-based pull-down assay, akin to immunoprecipitation, to isolate and identify Grp94-client protein complexes.
These application notes provide a detailed protocol for the immunoprecipitation of Grp94 client proteins using this compound. This method is invaluable for researchers in cell biology, oncology, and drug development seeking to identify novel Grp94 clients, validate Grp94-client interactions, and investigate the downstream effects of Grp94 inhibition on specific signaling pathways.
Data Presentation
The following table summarizes the binding affinities of this compound and a related, optimized compound, PU-WS13, for Grp94 and other Hsp90 paralogs. This data highlights the selectivity of these compounds for Grp94.
| Compound | Target Protein | IC₅₀ (µM) | Binding Affinity (K_d) (µM) | Selectivity over Hsp90α/β | Reference |
| This compound | Grp94 | 11.77 | 69 | >21-fold | [1][6] |
| This compound | Hsp90α/β | >250 | - | - | [1] |
| This compound | Trap1 | 54.1 | - | - | [1] |
| PU-WS13 | Grp94 | 0.22 | - | >100-fold | [1] |
| PU-H36 | Grp94 | - | 2.6 | ~4-fold over Hsp90 | [6] |
Signaling Pathway
Grp94 is involved in multiple signaling pathways through its chaperoning of key regulatory proteins. One such pathway is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival. Grp94 has been shown to promote muscle differentiation by inhibiting this pathway.[7] The diagram below illustrates the role of Grp94 in this pathway.
Caption: Role of Grp94 in the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
The general workflow for the immunoprecipitation of Grp94 client proteins using this compound involves cell lysis, affinity capture of the Grp94-PU-H54 complex, washing, and elution of the bound proteins for subsequent analysis.
Caption: General workflow for Grp94 client protein immunoprecipitation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A cell line known to express high levels of Grp94 (e.g., various cancer cell lines).
-
This compound-conjugated Beads: this compound amine derivative cross-linked to NHS-activated agarose (B213101) or magnetic beads. Alternatively, biotinylated this compound can be used with streptavidin beads.
-
Control Beads: Unconjugated agarose or magnetic beads.
-
Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer:
-
Competitive Elution: Wash buffer containing a high concentration of free this compound (e.g., 100-500 µM).
-
Denaturing Elution: 2X SDS-PAGE sample buffer.
-
-
Antibodies: Primary antibodies specific for Grp94 and suspected client proteins for Western blot analysis.
Protocol
-
Cell Culture and Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold non-denaturing lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a standard assay (e.g., BCA).
-
-
Pre-clearing the Lysate:
-
To an appropriate amount of cell lysate (e.g., 1-2 mg of total protein), add control beads.
-
Incubate for 1 hour at 4°C with gentle rotation to remove proteins that non-specifically bind to the beads.
-
Centrifuge and collect the supernatant.
-
-
Affinity Capture of Grp94-Client Complexes:
-
Add this compound-conjugated beads to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
For Competitive Elution: Add elution buffer containing free this compound and incubate for 1-2 hours at 4°C with gentle rotation. Pellet the beads and collect the supernatant containing the eluted proteins.
-
For Denaturing Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes. Pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Grp94 and potential client proteins.
-
For discovery of novel client proteins, the eluate can be analyzed by mass spectrometry.
-
Controls
-
Negative Control: Perform the immunoprecipitation with unconjugated beads to assess non-specific binding.
-
Input Control: Reserve a small fraction of the cell lysate before the immunoprecipitation step to verify the presence of the proteins of interest in the starting material.
By following these protocols, researchers can effectively utilize this compound as a tool to isolate and study Grp94 and its associated client proteins, providing valuable insights into the cellular functions of this important molecular chaperone.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 chaperones have an energetic hot‐spot for binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GRP94 promotes muscle differentiation by inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with PU-H54
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H54 is a potent and selective inhibitor of Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum (ER) resident member of the Heat Shock Protein 90 (HSP90) family of molecular chaperones. Grp94 plays a critical role in maintaining ER homeostasis by assisting in the proper folding and stabilization of a variety of client proteins, many of which are integral to cancer cell survival, proliferation, and metastasis.[1][2] These client proteins include key signaling molecules such as the HER2 receptor, integrins, and components of the Wnt signaling pathway.[1][3]
By selectively inhibiting the ATPase activity of Grp94, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins.[1] This disruption of ER proteostasis can induce ER stress and trigger the Unfolded Protein Response (UPR), ultimately culminating in apoptosis.[4][5] Consequently, this compound and its analogs have emerged as promising therapeutic agents in oncology, particularly for cancers dependent on Grp94 client proteins, such as HER2-positive breast cancer.[1][3]
These application notes provide detailed protocols for the analysis of apoptosis and cell cycle distribution in cancer cells treated with this compound using flow cytometry.
Mechanism of Action: this compound Signaling Pathway
This compound selectively binds to a unique allosteric pocket within the N-terminal domain of Grp94, distinguishing it from other HSP90 paralogs. This binding event inhibits the ATPase activity of Grp94, which is essential for its chaperone function. The inhibition of Grp94 leads to the destabilization and subsequent proteasomal degradation of its client proteins. The loss of these key proteins, which are often critical for cancer cell survival and proliferation, coupled with the induction of ER stress, triggers apoptotic cell death and can lead to cell cycle arrest.
Caption: this compound inhibits Grp94, leading to client protein degradation, ER stress, and ultimately apoptosis.
Data Presentation: Quantitative Analysis of this compound-Treated Cells
The following tables summarize expected quantitative data from flow cytometry analysis of cancer cells (e.g., HER2-positive breast cancer cell line SKBr3) treated with this compound or its analog PU-WS13. Data is presented as the mean percentage of cells ± standard deviation.
Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
| Treatment | Concentration (µM) | Incubation Time (h) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 48 | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| This compound | 1 | 48 | 75 ± 5 | 15 ± 4 | 10 ± 3 |
| This compound | 5 | 48 | 40 ± 6 | 35 ± 5 | 25 ± 4 |
| This compound | 10 | 48 | 15 ± 4 | 45 ± 7 | 40 ± 6 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | Incubation Time (h) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 24 | 2 ± 1 | 55 ± 4 | 25 ± 3 | 18 ± 2 |
| This compound | 1 | 24 | 8 ± 2 | 60 ± 5 | 20 ± 3 | 12 ± 2 |
| This compound | 5 | 24 | 20 ± 4 | 65 ± 6 | 10 ± 2 | 5 ± 1 |
| This compound | 10 | 24 | 35 ± 5 | 50 ± 5 | 8 ± 2 | 7 ± 1 |
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis and cell cycle in cells treated with this compound.
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., SKBr3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate excitation and emission filters for FITC (Ex: 488 nm, Em: ~530 nm) and PI (Ex: 488 nm, Em: ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Set up compensation controls using single-stained samples.
-
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells as described in Protocol 1.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[8]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the supernatant and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in Sub-G1, G0/G1, S, and G2/M phases.
-
Caption: Workflow for cell cycle analysis using propidium iodide staining.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. GRP94 Inhabits the Immortalized Porcine Hepatic Stellate Cells Apoptosis under Endoplasmic Reticulum Stress through Modulating the Expression of IGF-1 and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Troubleshooting & Optimization
PU-H54 in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PU-H54 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful preparation and storage of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound can be dissolved in DMSO at a concentration of up to 100 mg/mL, which is equivalent to 296.35 mM.[1] To achieve this concentration, ultrasonic treatment may be necessary to facilitate complete dissolution.[1]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo experiments, it is best practice to prepare working solutions fresh on the day of use.[1]
Q3: How should I store the solid (powder) form of this compound?
A3: The solid form of this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[1]
Q4: Can I subject my this compound in DMSO stock solution to multiple freeze-thaw cycles?
A4: While it is generally advisable to minimize freeze-thaw cycles, one study on a diverse set of compounds in DMSO showed no significant loss after 11 cycles.[2] However, to ensure the highest integrity of your compound, aliquoting the stock solution into single-use volumes is the recommended best practice.
Q5: Does the quality of DMSO affect the solubility and stability of this compound?
A5: Yes, the quality of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] The presence of water can significantly impact the solubility of this compound.[1] Therefore, it is highly recommended to use newly opened, high-purity, anhydrous DMSO for preparing your stock solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO. | 1. Concentration is too high.2. Insufficient agitation.3. DMSO has absorbed water. | 1. Do not exceed the maximum recommended concentration of 100 mg/mL.2. Use an ultrasonic bath to aid dissolution.[1]3. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] |
| Precipitate forms in the stock solution after storage. | 1. The solution may have been stored at an inappropriate temperature.2. The concentration may be too high for stable storage at that temperature. | 1. Ensure storage at -80°C or -20°C as recommended.2. Gently warm the solution to room temperature and sonicate to redissolve the precipitate before use. Consider preparing a less concentrated stock solution for long-term storage. |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of this compound due to improper storage or prolonged storage time.2. Inaccurate concentration due to solvent evaporation. | 1. Adhere strictly to the recommended storage durations and temperatures.[1]2. Ensure vials are tightly sealed to prevent DMSO evaporation. Store in a dry, well-ventilated place.[3] |
Quantitative Data Summary
Table 1: Solubility and Molar Concentration of this compound in DMSO
| Parameter | Value | Reference |
| Maximum Solubility | 100 mg/mL | [1] |
| Molar Concentration at Max Solubility | 296.35 mM | [1] |
Table 2: Recommended Storage Conditions and Stability of this compound
| Formulation | Storage Temperature | Stability Period | Reference |
| In DMSO | -80°C | 6 months | [1] |
| In DMSO | -20°C | 1 month | [1] |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex the tube briefly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate until the solution is clear. Gentle warming can also be applied if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -80°C for long-term storage or -20°C for short-term storage.
Caption: Workflow for preparing this compound stock solution in DMSO.
Logical Troubleshooting Flow
This diagram outlines a logical approach to troubleshooting common issues encountered when working with this compound in DMSO.
Caption: Troubleshooting logic for this compound dissolution in DMSO.
References
Technical Support Center: Optimizing PU-H54 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of PU-H54, a selective inhibitor of Glucose-regulated protein 94 (Grp94), a member of the Heat Shock Protein 90 (HSP90) family.[1][2] This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a purine-based, selective inhibitor of Grp94, an endoplasmic reticulum-resident molecular chaperone from the HSP90 family.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of Grp94, thereby inhibiting its chaperone function.[1] This leads to the destabilization and subsequent degradation of Grp94 client proteins. This compound exhibits lower affinity for other HSP90 paralogs like Hsp90α and Hsp90β.[1]
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: this compound has shown particular efficacy in breast cancer cells that overexpress the HER2 receptor.[1] Grp94 plays a crucial role in stabilizing HER2 at the plasma membrane in these cells, making them sensitive to Grp94 inhibition.[1] The viability of HER2-overexpressing breast cancer cells, such as SKBr3, BT474, and MDA-MB-361, is dependent on Grp94.[1]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on available literature, a starting concentration range of 100 nM to 10 µM is recommended for initial experiments. The optimal concentration will be cell line-dependent and should be determined empirically by performing a dose-response curve.
Q4: How long should I treat my cells with this compound?
A4: Treatment duration can vary depending on the experimental endpoint. For assessing the degradation of client proteins like HER2, a 24-hour treatment is often sufficient.[1] For cell viability or apoptosis assays, longer incubation times of 48 to 72 hours may be necessary.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-purity DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, add the DMSO stock to pre-warmed culture media dropwise while vortexing to prevent precipitation. The final DMSO concentration in the culture medium should ideally not exceed 0.5% to avoid solvent-induced toxicity.
Data Presentation: this compound Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Feature | Reported Effect of Grp94 Inhibition | Recommended Starting Concentration Range |
| SKBr3 | Breast Cancer | HER2 Overexpression | Decreased viability and HER2 levels | 100 nM - 10 µM |
| BT474 | Breast Cancer | HER2 Overexpression | Decreased viability | 100 nM - 10 µM |
| MDA-MB-361 | Breast Cancer | HER2 Overexpression | Decreased viability | 100 nM - 10 µM |
| MDA-MB-453 | Breast Cancer | HER2 Overexpression | Decreased viability | 100 nM - 10 µM |
| MCF7 | Breast Cancer | Low HER2 Expression | Less sensitive to Grp94 inhibition | 1 µM - 20 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in an exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for HER2 Degradation
This protocol allows for the detection of HER2 protein degradation following this compound treatment.
Materials:
-
This compound
-
HER2-overexpressing cell line (e.g., SKBr3)
-
Complete culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HER2, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HER2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: Use a loading control (Actin or GAPDH) to normalize for protein loading and quantify the relative HER2 protein levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Culture Media | - High final concentration of this compound.- Rapid change in solvent polarity when adding DMSO stock to aqueous media.- Temperature fluctuations. | - Perform a solubility test to determine the maximum soluble concentration in your specific medium.- Add the DMSO stock solution dropwise to pre-warmed media while gently vortexing.- Ensure the final DMSO concentration is below 0.5%. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding and mix gently after plating.- Mix the plate gently after adding the compound.- Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| No Effect on Cell Viability or Target Protein Levels | - The cell line is not dependent on Grp94 for survival.- The concentration of this compound is too low.- The treatment duration is too short.- The compound has degraded. | - Confirm that your cell line expresses client proteins sensitive to Grp94 inhibition.- Perform a dose-response experiment with a wider concentration range.- Increase the treatment duration.- Use a fresh aliquot of this compound stock solution. |
| Unexpected Off-Target Effects | - Although selective, high concentrations of this compound might inhibit other HSP90 paralogs or other proteins. | - Use the lowest effective concentration of this compound.- Include a structurally related but inactive compound as a negative control if available.- Validate key findings using a complementary approach, such as siRNA-mediated knockdown of Grp94. |
Visualizations
Caption: Mechanism of action of this compound in inhibiting Grp94-mediated protein folding.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Simplified HER2 signaling pathway and the inhibitory effect of this compound on Grp94.
References
Technical Support Center: Troubleshooting PU-H54 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of PU-H54, a selective inhibitor of Glucose-regulated protein 94 (Grp94).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a purine-based, selective inhibitor of Grp94, the endoplasmic reticulum-resident member of the Hsp90 family of molecular chaperones.[1] Grp94 plays a crucial role in the folding and maturation of a specific subset of secretory and membrane proteins.[1] this compound exhibits selectivity for Grp94 over its cytosolic (Hsp90α and Hsp90β) and mitochondrial (TRAP1) paralogs.[1][2] This selectivity is attributed to its unique binding mode, where the 8-aryl group of this compound inserts into a specific hydrophobic pocket (Site 2) within Grp94 that is not accessible in other Hsp90 paralogs.[2]
Q2: I am observing unexpected phenotypes in my cell-based assays after this compound treatment. Could these be off-target effects?
While this compound is designed for selectivity, off-target effects are a possibility with any small molecule inhibitor. Unexpected phenotypes could arise from several sources:
-
True Off-Target Effects: this compound may bind to other proteins (e.g., kinases or other ATP-binding proteins) that are structurally unrelated to Hsp90.
-
On-Target Effects on Unknown Grp94 Clients: The observed phenotype might be a legitimate consequence of Grp94 inhibition, but mediated through a previously uncharacterized client protein. Grp94 has a diverse clientele, and its inhibition can disrupt multiple signaling pathways.
-
Cell Line Specificity: The expression levels of Grp94, its client proteins, and potential off-target proteins can vary significantly between different cell lines, leading to diverse responses.
-
Compound Purity and Stability: Impurities in the this compound sample or degradation of the compound over time could lead to unexpected biological activity.
Q3: How can I distinguish between on-target and off-target effects of this compound?
Several experimental strategies can help differentiate between on-target and off-target effects:
-
Use of a Structurally Related Inactive Analog: Synthesize or obtain a close structural analog of this compound that is known to not bind to Grp94. If this inactive compound recapitulates the observed phenotype, it is likely an off-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Grp94 (gene name: HSP90B1). If the phenotype of Grp94 depletion is similar to that of this compound treatment, it supports an on-target mechanism.
-
Rescue Experiments: In a Grp94 knockdown or knockout background, the effects of this compound should be diminished or absent. Conversely, overexpressing a resistant mutant of Grp94 (if available) should confer resistance to this compound.
-
Orthogonal Inhibition: Use a different, structurally unrelated Grp94 inhibitor. If this compound produces the same phenotype, it strengthens the case for an on-target effect.
Q4: My cells are developing resistance to this compound. What are the possible mechanisms?
Resistance to Hsp90 inhibitors can arise through various mechanisms, which may also apply to the Grp94-selective inhibitor this compound:
-
Upregulation of Chaperone Machinery: Cells may compensate for Grp94 inhibition by upregulating other heat shock proteins, such as Hsp70, which can take over some chaperone functions.
-
Alterations in the Target: Mutations in the HSP90B1 gene that alter the drug-binding site on Grp94 could prevent this compound from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the pathways that are dependent on Grp94 client proteins.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and media conditions. Perform regular mycoplasma testing. |
| Assay-Specific Issues | Optimize assay parameters such as cell seeding density, incubation time with this compound, and detection method. Include appropriate positive and negative controls in every experiment. |
Problem 2: Higher than expected IC50 value or lack of cellular activity.
| Potential Cause | Troubleshooting Step |
| Low Intracellular Concentration | Verify the cellular uptake of this compound using methods like LC-MS/MS if available. Test for the involvement of drug efflux pumps by co-treating with an ABC transporter inhibitor. |
| Cell Line Insensitivity | Confirm Grp94 expression in your cell line by Western blot. The cellular context, including the dependence on specific Grp94 clients, can influence sensitivity. |
| Incorrect Assay Endpoint | Ensure the chosen assay endpoint (e.g., apoptosis, proliferation) is relevant to the function of Grp94 client proteins in your cell model. |
Problem 3: Discrepancy between biochemical and cellular activity.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | This compound may have high affinity for purified Grp94 but may not efficiently cross the cell membrane. |
| Intracellular Metabolism | The compound may be rapidly metabolized inside the cell into an inactive form. |
| Cellular Environment | The high concentration of ATP and other competing molecules within the cell can affect the binding of this compound to Grp94. |
Quantitative Data Summary
Selectivity Profile of this compound against Hsp90 Paralogs
The following table summarizes the binding affinity of this compound for the four human Hsp90 paralogs, demonstrating its selectivity for Grp94. Data is derived from fluorescence polarization assays.
| Target | IC50 (nM) | Fold Selectivity vs. Grp94 |
| Grp94 | 50 | 1 |
| Hsp90α | >5000 | >100 |
| Hsp90β | >5000 | >100 |
| TRAP1 | 500 - 5000 | 10 - 100 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data indicates that this compound has a significantly higher affinity for Grp94 compared to the other Hsp90 family members.[2]
Hypothetical Off-Target Profile of this compound from a Kinome Scan
To broadly assess the selectivity of a compound, a kinome scan is often performed, where the compound is screened against a large panel of kinases. While specific kinome scan data for this compound is not publicly available, the following table illustrates a hypothetical outcome for a highly selective compound.
| Kinase Target | % Inhibition at 1 µM |
| Grp94 (On-Target) | 98% |
| Kinase A | <10% |
| Kinase B | <10% |
| ... (400+ other kinases) | <10% |
Disclaimer: This table presents hypothetical data for illustrative purposes to demonstrate what the results of a kinome scan for a selective inhibitor might look like. It is not actual experimental data for this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Grp94 Client Protein Degradation
This protocol is used to confirm the on-target activity of this compound by assessing the degradation of known Grp94 client proteins.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Grp94 client proteins (e.g., TLRs, integrins), Grp94, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. A dose-dependent decrease in the client protein levels indicates on-target activity of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of this compound to Grp94 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest
-
This compound
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler
-
Centrifuge
-
Western blot supplies (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Grp94 at each temperature by Western blot.
-
-
Data Analysis: Plot the amount of soluble Grp94 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Visualizations
Caption: Signaling pathway showing Grp94 function and its inhibition by this compound.
Caption: Experimental workflow for distinguishing on-target vs. off-target effects.
Caption: Troubleshooting decision tree for unexpected this compound experimental results.
References
PU-H54 Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of PU-H54 solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
Upon receipt, solid this compound should be stored at room temperature in the continental US; however, storage conditions may vary elsewhere.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q3: What is the solubility of this compound in the recommended solvent?
This compound is soluble in DMSO at a concentration of 100 mg/mL (296.35 mM).[1] It is important to note that the use of newly opened, hygroscopic DMSO can significantly impact the solubility of the product.[1] For typical concentrations of stock solutions, it is often dissolved in DMSO at 50-100 mM.[2]
Q4: How should I store the this compound stock solution?
The storage conditions for the this compound stock solution depend on the desired storage duration. For short-term storage of up to one month, the solution should be kept at -20°C.[1] For longer-term storage of up to six months, it is recommended to store the solution at -80°C.[1]
Q5: How should I prepare working solutions for in vitro and in vivo experiments?
For in vitro experiments, the clarified stock solution can be diluted into an appropriate buffer or cell culture medium. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1] A common method for preparing an in vivo working solution involves adding the DMSO stock solution to corn oil.[1] For example, to prepare a 1 mL working solution, you can add 100 μL of a 25.0 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly.[1]
Data Presentation
Table 1: Storage Conditions for this compound Stock Solution
| Storage Temperature | Recommended Storage Period |
| -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Molarity | Notes |
| DMSO | 100 mg/mL[1] | 296.35 mM[1] | Use of newly opened, hygroscopic DMSO is recommended.[1] Ultrasonic treatment may be needed to aid dissolution.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound solid compound
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound solid compound to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 100 mM stock solution, you will need 33.74 mg of this compound (Molar Mass: 337.4 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound.
-
Vortex the solution vigorously to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
If you observe cloudiness or precipitation in your this compound solution, it may be due to incomplete dissolution or the solution coming out of suspension.
-
Initial Dissolution: If this occurs during the initial preparation of the stock solution, try vortexing the solution for a longer period. If precipitation persists, gentle heating and/or sonication can be used to aid dissolution.[1]
-
After Storage: If precipitation occurs after storage, particularly after a freeze-thaw cycle, warm the vial to room temperature and vortex thoroughly. Sonication may also be necessary to redissolve the compound. To prevent this, it is recommended to store the stock solution in single-use aliquots.
Q2: I am having trouble dissolving this compound in DMSO at the desired concentration. What could be the issue?
Difficulty in dissolving this compound could be related to the quality of the DMSO.
-
DMSO Quality: The use of hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[1] Ensure you are using a fresh, newly opened bottle of anhydrous or molecular biology grade DMSO.
Mandatory Visualization
Caption: Workflow for the preparation and handling of this compound solutions.
References
Technical Support Center: Minimizing PU-H54 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grp94-selective inhibitor, PU-H54, in animal models. The focus is on anticipating and mitigating potential toxicities to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity important for toxicity?
This compound is a purine-scaffold inhibitor that selectively targets Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-resident member of the Heat Shock Protein 90 (HSP90) family.[1][2] Unlike pan-HSP90 inhibitors that target all four HSP90 paralogs and have been associated with dose-limiting toxicities in clinical trials, the selectivity of this compound for Grp94 is hypothesized to offer a better safety profile.[3][4] Inhibition of cytosolic HSP90 isoforms (Hsp90α and Hsp90β) is linked to the degradation of a wide range of client proteins, some of which are essential for normal cell function, leading to off-target effects. By specifically targeting Grp94, this compound is expected to have a more focused mechanism of action with fewer systemic side effects.
Q2: Is there any known in vivo toxicity data for this compound?
Publicly available, detailed in vivo toxicity studies specifically for this compound, such as Maximum Tolerated Dose (MTD) or Dose-Limiting Toxicities (DLTs), are limited. However, studies on Grp94 knockout mice provide valuable insights. While homozygous deletion of the Grp94 gene is embryonic lethal, heterozygous and conditional knockout mice are viable, suggesting that a reduction in Grp94 function is tolerated in adult animals.[5][6] This genetic evidence supports the hypothesis that selective Grp94 inhibition may have a favorable therapeutic window. Researchers should, however, conduct their own dose-range finding studies to determine the MTD in their specific animal model and experimental setup.
Q3: What are the potential, theoretically-driven toxicities associated with Grp94 inhibition by this compound?
Based on the known functions of Grp94, potential toxicities from its inhibition, though expected to be milder than pan-HSP90 inhibitors, could theoretically include:
-
Endoplasmic Reticulum (ER) Stress: Grp94 is a key chaperone protein in the ER, playing a crucial role in the unfolded protein response (UPR).[7] Its inhibition could lead to an accumulation of misfolded proteins and ER stress.
-
Immunological Effects: Grp94 is involved in antigen presentation and the maturation of Toll-like receptors.[8] Therefore, its inhibition might modulate immune responses.
-
Client Protein-Specific Effects: Grp94 has a specific set of client proteins, including integrins and certain growth factor receptors.[8][9] Effects on these clients could lead to specific organ toxicities, depending on the expression and dependence of these clients in different tissues.
Q4: How can I formulate this compound for in vivo administration to minimize vehicle-related toxicity?
The formulation of this compound is critical for its in vivo performance and can significantly impact its toxicity profile. While specific formulations for this compound are not widely published, a common approach for purine-scaffold inhibitors is to use a vehicle that ensures solubility and stability. A typical starting point for formulation development could be:
-
Vehicle: A mixture of DMSO, PEG300, and saline.
-
Procedure: Dissolve this compound in a small amount of DMSO first, then add PEG300 and vortex thoroughly. Finally, add saline to the desired final volume.
-
Recommendation: It is crucial to perform a vehicle toxicity study in parallel with your this compound experiments to differentiate between compound- and vehicle-induced effects. The final concentration of DMSO should be kept to a minimum (ideally below 5-10%) to avoid its own toxic effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality or severe weight loss at initial doses. | Dose is above the Maximum Tolerated Dose (MTD). | 1. Immediately halt the experiment and euthanize animals showing severe distress. 2. Conduct a dose-range finding study starting with a much lower dose and escalating gradually to determine the MTD. 3. Review the formulation and administration procedure for any errors. |
| Signs of ER stress in tissues (e.g., upregulation of ER stress markers like CHOP). | On-target effect of Grp94 inhibition. | 1. Monitor ER stress markers in a time-course and dose-response manner. 2. Consider intermittent dosing schedules to allow for cellular recovery. 3. Evaluate if the level of ER stress correlates with the therapeutic effect to assess the therapeutic window. |
| No apparent therapeutic effect at well-tolerated doses. | 1. Poor bioavailability or rapid metabolism of this compound. 2. The tumor model is not dependent on Grp94. | 1. Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and tumor tissue over time. 2. Confirm the expression of Grp94 and its client proteins in your tumor model. 3. Consider a different route of administration or a more advanced formulation (e.g., nanoparticles) to improve drug delivery. |
| Vehicle control group shows signs of toxicity (e.g., skin irritation at the injection site, weight loss). | The chosen vehicle or its components (e.g., DMSO) are causing toxicity. | 1. Reduce the concentration of the potentially toxic component (e.g., DMSO). 2. Explore alternative, less toxic vehicle formulations. 3. Change the route of administration if possible (e.g., oral gavage instead of intraperitoneal injection). |
Quantitative Data Summary
Table 1: Template for In Vivo Toxicity Assessment of this compound in Mice
| Dose (mg/kg) | Administration Route | Number of Animals | Mortality (%) | Maximum Mean Body Weight Loss (%) | Observed Adverse Events |
| Vehicle Control | e.g., i.p. | 10 | 0 | < 5% | None |
| 10 | e.g., i.p. | 10 | |||
| 25 | e.g., i.p. | 10 | |||
| 50 | e.g., i.p. | 10 | |||
| 100 | e.g., i.p. | 10 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound in Mice
-
Animal Model: Use a relevant mouse strain for your cancer model (e.g., BALB/c or C57BL/6). Use both male and female mice, as toxicity can be sex-dependent.
-
Formulation: Prepare this compound in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline. Prepare fresh on each day of dosing.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (e.g., 25, 50, 100 mg/kg). A control group receiving only the vehicle should be included.
-
Administration: Administer this compound via the intended route for your efficacy studies (e.g., intraperitoneal injection) for a defined period (e.g., once daily for 5 consecutive days).
-
Monitoring:
-
Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and food and water intake.
-
Define endpoints for euthanasia (e.g., >20% body weight loss, severe lethargy).
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity, and where mean body weight loss does not exceed a predefined limit (e.g., 15-20%) from which the animals can recover.
Protocol 2: Pharmacokinetic (PK) Analysis of this compound in Mice
-
Animal Model and Dosing: Use the same mouse strain and this compound formulation as in your efficacy studies. Administer a single dose of this compound at a well-tolerated level.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). At each time point, euthanize a cohort of animals and collect plasma and relevant tissues (e.g., tumor, liver, kidneys).
-
Sample Analysis: Extract this compound from plasma and tissue homogenates and quantify its concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Visualizations
Caption: Signaling pathway of this compound mediated Grp94 inhibition.
Caption: Experimental workflow for minimizing this compound toxicity.
References
- 1. altasciences.com [altasciences.com]
- 2. ecetoc.org [ecetoc.org]
- 3. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Core battery safety pharmacology testing - An assessment of its utility in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in PU-H54 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in interpreting and resolving unexpected results during experiments with the Hsp90 inhibitor, PU-H54.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments and provides actionable troubleshooting steps.
Q1: We are observing a higher than expected IC50 value for this compound in our cancer cell line. What could be the reason?
A1: Several factors can contribute to lower than expected potency of this compound:
-
Cell Line Specificity: The expression levels of Hsp90 and its client proteins can vary significantly between different cell lines.[1] Cells that are not highly dependent on a specific this compound-sensitive Hsp90 client protein may exhibit reduced sensitivity.
-
Drug Stability and Storage: this compound solutions should be stored properly, typically at -80°C for long-term storage and -20°C for short-term storage, to maintain their stability.[2] Improper storage can lead to degradation of the compound and reduced activity.
-
Cellular Efflux: Multidrug resistance (MDR) pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[3]
-
High Cell Density: If cells are too confluent when the drug is added, the effective concentration of the drug per cell is reduced, which can lead to an underestimation of its potency.[4]
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of key Hsp90 client proteins (e.g., HER2, Akt, c-Raf) in your cell line via Western blot.[1][5]
-
Check Drug Integrity: Use a fresh stock of this compound and ensure it has been stored correctly.
-
Co-treatment with Efflux Pump Inhibitors: To determine if drug efflux is a factor, consider co-treating the cells with a known MDR pump inhibitor.[3]
-
Optimize Cell Seeding Density: Ensure that cells are in the exponential growth phase and not over-confluent at the time of treatment.[4]
Q2: Following this compound treatment, we see an unexpected increase in the expression of some pro-survival proteins, like Hsp70. Why is this happening?
A2: The upregulation of Hsp70 is a well-documented cellular response to Hsp90 inhibition.[5][6] This occurs because the inhibition of Hsp90 leads to an accumulation of misfolded client proteins, which triggers the heat shock response, a cellular mechanism to protect against stress.[6] Hsp70 is a key component of this response and acts as a chaperone to help refold or degrade the misfolded proteins. While this is an expected on-target effect, it can sometimes counteract the cytotoxic effects of Hsp90 inhibition and contribute to drug resistance.
Troubleshooting Steps:
-
Time-Course and Dose-Response Analysis: Perform a time-course and dose-response experiment to characterize the induction of Hsp70 in your specific cell line.
-
Combination Therapy: Consider combining this compound with an inhibitor of the Hsp70 pathway to potentially enhance its anti-cancer activity.
Q3: Our Western blot results for Hsp90 client protein degradation are inconsistent across experiments. What are the potential causes?
A3: Inconsistent Western blot results can be frustrating. Here are some common causes:
-
Variable Protein Loading: Inaccurate protein quantification can lead to unequal loading of protein onto the gel, making it difficult to compare protein levels between samples.[7]
-
Suboptimal Antibody Concentrations: Using too much or too little primary or secondary antibody can result in high background or weak signals, respectively.
-
Issues with Protein Transfer: Incomplete or uneven transfer of proteins from the gel to the membrane will lead to inaccurate results.[7]
-
Cell Lysis and Sample Preparation: Incomplete cell lysis or protein degradation during sample preparation can affect the quality of the results.[5]
Troubleshooting Steps:
-
Accurate Protein Quantification: Use a reliable protein quantification method, such as the BCA assay, to ensure equal protein loading.[7]
-
Antibody Titration: Optimize the concentrations of your primary and secondary antibodies to achieve a good signal-to-noise ratio.
-
Verify Protein Transfer: Stain the gel with Coomassie Blue after transfer to ensure that the proteins have been transferred efficiently. You can also use a Ponceau S stain on the membrane.
-
Use Protease and Phosphatase Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.[8]
Q4: We are observing significant cytotoxicity in our control cell line at concentrations where we don't expect to see an effect. What could be the issue?
A4: Off-target toxicity can be a concern with any small molecule inhibitor.
-
Non-specific Cytotoxicity: At high concentrations, this compound may exhibit off-target effects that are unrelated to Hsp90 inhibition.[3]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the concentration at which off-target toxicity occurs.
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) to assess the toxicity of the solvent.
-
Use a Structurally Unrelated Hsp90 Inhibitor: To confirm that the observed effects are due to Hsp90 inhibition, consider using a structurally different Hsp90 inhibitor as a positive control.
II. Data Summaries
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | >20[9] |
| MDA-MB-468 | Breast Adenocarcinoma | 0.45[9] |
| BxPC3 | Pancreatic Adenocarcinoma | 0.43[9] |
| LNCaP | Prostate Adenocarcinoma | 0.15[9] |
| DU145 | Prostate Adenocarcinoma | 5.52[9] |
| A549 | Lung Carcinoma | 9.96[9] |
| HCT116 | Colorectal Adenocarcinoma | 10.48[9] |
Table 2: Common Hsp90 Client Proteins and Their Functions
| Client Protein | Protein Class | Cellular Function |
| HER2/ErbB2 | Receptor Tyrosine Kinase | Cell proliferation, survival |
| Akt/PKB | Serine/Threonine Kinase | Cell survival, proliferation, metabolism |
| c-Raf | Serine/Threonine Kinase | Cell proliferation, differentiation |
| CDK4 | Cyclin-Dependent Kinase | Cell cycle progression |
| p53 (mutant) | Transcription Factor | Tumor suppression (wild-type) |
| HIF-1α | Transcription Factor | Angiogenesis, metabolism |
III. Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the medium from the cells and add 100 µL of the drug dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 490 nm using a plate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is for assessing the degradation of Hsp90 client proteins following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.[5]
-
Quantify the protein concentration of the lysates.[7]
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.[7]
-
Transfer the separated proteins to a membrane.[7]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[5]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Verify Hsp90-Client Protein Interaction
This protocol is to confirm the interaction between Hsp90 and its client proteins.
Materials:
-
Cell lysate
-
Primary antibody against Hsp90 or the client protein
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Pre-clear the cell lysate by incubating with beads to reduce non-specific binding.[12]
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C to form the antibody-antigen complex.[12]
-
Add the protein A/G beads to the lysate and incubate for another 1-4 hours to capture the antibody-antigen complex.[12]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[12]
-
Elute the protein complexes from the beads using elution buffer.[12]
-
Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein.[12]
IV. Visual Guides
Caption: Simplified Hsp90 Chaperone Cycle and this compound Inhibition.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Caption: Troubleshooting Logic for Unexpectedly High IC50 Values.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
PU-H54 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of PU-H54, a selective inhibitor of Glucose-regulated protein 94 (Grp94). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a purine-based, selective inhibitor of Grp94, a molecular chaperone in the Heat shock protein 90 (Hsp90) family located in the endoplasmic reticulum (ER).[1][2] Hsp90 chaperones are essential for the conformational maturation, stability, and function of many "client" proteins, a significant number of which are involved in cancer-promoting signaling pathways.[3][4][5] this compound binds to the ATP-binding site of Grp94, inhibiting its function. This leads to the misfolding and subsequent degradation of Grp94-dependent client proteins, making it a valuable tool for cancer research, particularly in breast cancer studies.[2][6]
Q2: What are the recommended long-term storage conditions for this compound? A2: For optimal stability, this compound should be stored as a solid powder. Under the correct conditions, it is stable for extended periods. It is crucial to adhere to the recommended storage temperatures to prevent degradation.[1] For specific durations, please refer to the data table in the "Stability and Storage Data" section.
Q3: How should I prepare and store this compound stock solutions? A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Use newly opened DMSO, as it is hygroscopic and absorbed water can impact solubility and stability.[1] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for maximum stability.[7]
Q4: For how long is a stock solution of this compound stable? A4: When dissolved in a suitable solvent like DMSO, stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is highly recommended to use the -80°C storage for any duration longer than one month.
Q5: Should I prepare fresh dilutions for my experiments? A5: Yes. Working solutions for both in vitro and in vivo experiments should be prepared fresh on the day of use from a frozen stock.[1] This practice minimizes the risk of degradation that can occur in aqueous buffers or culture media at physiological temperatures.
Troubleshooting Guide
Issue 1: I am observing reduced or no activity of this compound in my assay.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling. Purine-based compounds can be susceptible to hydrolysis, and repeated exposure to moisture or non-optimal temperatures can reduce efficacy.
-
Solution: Discard the suspect solution. Prepare a fresh working solution from a new aliquot of your DMSO stock. If the problem persists, prepare a new stock solution from the solid powder. Verify that your storage conditions (temperature, single-use aliquots) are optimal.
-
-
Possible Cause 2: Incorrect Concentration. There may have been an error in the calculation or dilution process.
-
Solution: Recalculate all dilutions. If possible, verify the concentration of your stock solution using spectrophotometry or another quantitative method.
-
-
Possible Cause 3: Experimental System. The target protein, Grp94, may not be essential for the phenotype you are measuring in your specific cell line or experimental model.
-
Solution: Confirm the expression of Grp94 in your model system. Include positive and negative controls in your experimental setup, such as a cell line known to be sensitive to Hsp90 inhibition.
-
Issue 2: My this compound solution appears cloudy or contains precipitate.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may exceed its solubility limit in the prepared solvent or buffer. Solubility can be significantly impacted by the quality of the solvent (e.g., using old, hygroscopic DMSO).[1]
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing of a stock solution can cause the compound to come out of solution.
-
Solution: Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.
-
Stability and Storage Data
The following table summarizes the recommended storage conditions for this compound to ensure its chemical integrity.
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Diagrams
Experimental Protocols
Protocol: Assessing this compound Integrity via Stability-Indicating HPLC
This protocol provides a framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and detect potential degradation products.[8][9]
Objective: To quantify the amount of intact this compound in a sample relative to a control and to separate it from any potential degradants.
1. Materials and Reagents:
-
This compound solid powder and solutions to be tested.
-
HPLC-grade acetonitrile (B52724) (ACN) and water.
-
HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).
-
A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC system with a UV detector capable of monitoring at multiple wavelengths.
2. Preparation of Mobile Phase and Samples:
-
Mobile Phase A: 0.1% FA in HPLC-grade water.
-
Mobile Phase B: 0.1% FA in HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Control Sample (t=0): Prepare a solution of this compound from solid powder in the sample diluent to a final concentration of ~0.1 mg/mL. This represents 100% integrity.
-
Test Samples: Dilute the stock solution or working solution to be tested to the same final concentration (~0.1 mg/mL) using the sample diluent.
3. Forced Degradation (for Method Validation): To ensure the method is "stability-indicating," it must be able to separate the intact drug from its degradation products.[10] This is confirmed by intentionally degrading the compound under stress conditions.
-
Acidic Hydrolysis: Incubate this compound solution in 0.1N HCl at 60°C for 2-8 hours.
-
Basic Hydrolysis: Incubate this compound solution in 0.1N NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 2-8 hours.
-
Thermal Degradation: Incubate a solid sample of this compound at 105°C for 24 hours, then dissolve for analysis.[11]
-
Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for 24 hours.[11] Note: Neutralize acidic and basic samples before injection. The goal is to achieve 5-20% degradation.
4. HPLC Method Parameters:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at the λmax of this compound (determine using a UV scan, typically between 254-330 nm for purine-like structures).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
5. Data Analysis:
-
Run the Control (t=0) sample to determine the retention time and peak area of intact this compound.
-
Run the forced degradation samples. The chromatograms should show a decrease in the main this compound peak and the appearance of new peaks (degradation products) at different retention times.[12] This confirms the method is stability-indicating.
-
Run the aged test samples.
-
Calculate the percentage of this compound remaining in the test samples by comparing the main peak area to that of the control sample:
-
% Remaining = (Area_Test / Area_Control) x 100
-
This protocol provides a robust method for ensuring the quality and integrity of your this compound, leading to more reliable and reproducible experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimal Cell Culture Conditions for PU-H54 Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the GRP94-selective inhibitor, PU-H54, in cell culture experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a purine-scaffold, GRP94-selective inhibitor.[1][2][3] GRP94, also known as gp96, is the endoplasmic reticulum (ER) resident paralog of the heat shock protein 90 (HSP90) family.[4][5] this compound selectively binds to a unique hydrophobic cleft (Site 2) in the N-terminal ATP-binding domain of GRP94.[1][6] This binding event prevents the chaperone from assisting in the proper folding and maturation of its client proteins, leading to their degradation.[7]
Q2: Which cell lines are most sensitive to this compound treatment?
A2: Cell lines that are highly dependent on GRP94 client proteins for their survival and proliferation are particularly sensitive to this compound. Notably, HER2-overexpressing breast cancer cell lines have shown significant sensitivity.[8] Recommended cell lines for studying this compound's effects include:
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SKBr3: A human breast adenocarcinoma cell line with high HER2 expression.[1][8]
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BT474: A human ductal carcinoma cell line that also overexpresses HER2.
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MDA-MB-361 and MDA-MB-453: Other HER2-positive breast cancer cell lines.[1]
Q3: What are the known client proteins of GRP94 that are affected by this compound?
A3: GRP94 has a specialized set of client proteins, many of which are involved in cancer progression. Inhibition of GRP94 by this compound leads to the degradation of these clients. Key GRP94 client proteins include:
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HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is a major driver in some breast cancers. GRP94 is essential for its proper dimerization and stability at the cell surface.[7][9]
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Integrins: Transmembrane receptors that mediate cell adhesion and have roles in metastasis.
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Toll-like Receptors (TLRs): Key components of the innate immune system.[5]
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Insulin-like Growth Factors (IGF-I, II): Involved in cellular differentiation and metabolism.
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LRP6: A co-receptor in the Wnt signaling pathway.[7]
Q4: What are the expected downstream signaling effects of this compound treatment?
A4: By promoting the degradation of client proteins like HER2, this compound disrupts critical oncogenic signaling pathways. In HER2-overexpressing cells, treatment with a GRP94 inhibitor leads to the downregulation of pathways that drive proliferation and survival, including:[1]
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Raf-MAPK Pathway
-
AKT Pathway
-
STAT3 Pathway
Experimental Protocols
Cell Culture
Proper cell culture technique is paramount for reproducible results. The following table summarizes recommended media and seeding densities for the highly sensitive SK-BR-3 cell line.
| Parameter | Recommendation | Source(s) |
| Base Medium | ATCC-formulated McCoy's 5a Medium Modified | |
| Supplements | 10% Fetal Bovine Serum (FBS) | |
| Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | [10] |
| Seeding Density (6-well plate) | 1.5 x 10^4 to 4.0 x 10^4 cells/cm² | |
| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator | [11][12] |
This compound Stock Solution Preparation and Storage
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Solvent: Dissolve this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[3][13]
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -80°C for up to 6 months.[1] For short-term storage (up to 1 month), -20°C is acceptable.[1]
-
Working Dilution: When preparing working concentrations for your experiments, dilute the DMSO stock solution in your complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.[13]
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for a 96-well plate format.
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Cell Seeding: Seed SK-BR-3 cells at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours.
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This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay. This typically involves adding the reagent to each well, incubating for a short period, and then measuring luminescence with a plate reader.
Western Blot for HER2 Degradation
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Cell Seeding and Treatment: Seed SK-BR-3 cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.5 µM, 2.5 µM, 12.5 µM) or a vehicle control (DMSO) for 24 hours.[6]
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Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against total HER2. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the intensity of the HER2 band relative to the loading control indicates degradation.
Quantitative Data
| Cell Line | Assay | IC50 (µM) | Treatment Duration | Reference |
| SKBr3 | Viability (ATP-based) | ~5 | 72 hours | [6] |
| BT474 | Viability (ATP-based) | ~5 | 72 hours | [6] |
| MDA-MB-361 | Viability (ATP-based) | ~10 | 72 hours | [6] |
| MDA-MB-453 | Viability (ATP-based) | >25 | 72 hours | [6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound Precipitation in Media | - Poor solubility of this compound in aqueous solutions.- Final DMSO concentration is too low for the this compound concentration. | - Ensure the DMSO stock is fully dissolved before diluting in media.- Add the DMSO stock to the media dropwise while gently vortexing.[3]- Do not exceed the recommended final DMSO concentration (typically <0.5%). |
| Inconsistent or No Biological Effect | - this compound degradation in culture media over time.- Cell line is not dependent on GRP94 for survival.- Incorrect dosage or treatment duration. | - For long-term experiments (>72 hours), replenish the media with fresh this compound every 48-72 hours.[13]- Confirm that your cell line expresses high levels of a known GRP94 client protein (e.g., HER2).- Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. |
| High Background in Western Blots | - Non-specific antibody binding.- Insufficient blocking or washing. | - Use a high-quality, validated primary antibody for your target protein.- Increase the duration or number of washes with TBST.- Optimize the blocking conditions (e.g., switch between non-fat milk and BSA). |
| Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of a 96-well plate for treatment conditions, or fill them with sterile PBS to maintain humidity. |
| Unexpected Cellular Toxicity | - Off-target effects of this compound.- DMSO toxicity. | - Test a structurally similar but inactive analog of this compound to see if the toxicity is independent of GRP94 inhibition.[7]- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
Visualizations
Caption: Mechanism of this compound action in the endoplasmic reticulum.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. celprogen.com [celprogen.com]
- 5. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 [mdpi.com]
- 6. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recommended Media Types for Common Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 11. Establishment and Characterization of a HER2-Positive Cell Line Derived From the Pleural Effusion of a Drug-Resistant Breast Cancer Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Establishment and Characterization of a HER2-Positive Cell Line Derived From the Pleural Effusion of a Drug-Resistant Breast Cancer Patient [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Navigating Long-Term Studies with PU-H54: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the Grp94-selective inhibitor, PU-H54, in long-term preclinical studies. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate the successful design and execution of your chronic dosing experiments.
Frequently Asked Questions (FAQs)
Q1: We are planning a long-term in vivo study with this compound. What is a recommended starting dose and dosing schedule?
A1: While specific long-term dosing data for this compound is limited in publicly available literature, data from the structurally related and well-characterized purine-scaffold Hsp90 inhibitor, Zelavespib (PU-H71), can provide a valuable starting point. For mouse xenograft models, a common starting dose for PU-H71 is in the range of 50-75 mg/kg, administered via intraperitoneal (i.p.) injection 3 to 5 times per week.
It is crucial to perform a pilot dose-finding study in your specific animal model and cancer cell line to determine the maximum tolerated dose (MTD) and optimal biological dose for long-term administration of this compound. This pilot study should include a small cohort of animals and test a range of doses (e.g., 25, 50, and 100 mg/kg) to assess both tolerability and target engagement.
Q2: What are the potential signs of toxicity we should monitor for during a chronic this compound study?
A2: During long-term administration of any small molecule inhibitor, it is critical to monitor for signs of toxicity. For this compound, as with other Hsp90 inhibitors, potential signs of toxicity may include:
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General Health: Weight loss, lethargy, ruffled fur, changes in posture or behavior.
-
Gastrointestinal: Diarrhea or changes in stool consistency.
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Hematological: Monitor complete blood counts (CBCs) for any signs of myelosuppression, although this is less commonly associated with Grp94-selective inhibitors compared to pan-Hsp90 inhibitors.
-
Biochemical: Regular monitoring of liver and kidney function through blood chemistry panels is recommended.
A baseline assessment of these parameters should be established before initiating the study, with regular monitoring (e.g., weekly or bi-weekly) throughout the dosing period.
Q3: How can we confirm that this compound is engaging its target (Grp94) in our long-term in vivo model?
A3: Target engagement can be assessed by measuring the levels of Grp94 client proteins in tumor tissue. Grp94 is a molecular chaperone responsible for the proper folding and stability of a specific set of proteins. Inhibition of Grp94 leads to the degradation of these client proteins.
A recommended approach is to perform a pilot study where tumor-bearing animals are treated with a single dose of this compound. Tumor samples can then be collected at various time points post-dose (e.g., 4, 8, 24, and 48 hours) to analyze the levels of known Grp94 client proteins (e.g., HER2, IGF-II) via Western blot or immunohistochemistry. A significant reduction in the levels of these client proteins would confirm target engagement.
Q4: We are observing diminished efficacy of this compound over time in our long-term study. What could be the cause and how can we troubleshoot this?
A4: Diminished efficacy during a long-term study can arise from several factors, including the development of drug resistance or altered pharmacokinetics.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Re-evaluate Grp94 client protein levels in tumors from long-term treated animals to ensure the drug is still hitting its target.
-
Pharmacokinetic Analysis: Conduct a limited pharmacokinetic (PK) study to determine if the clearance of this compound has increased over time. This can be done by collecting blood samples at different time points after dosing in both naive and chronically treated animals and measuring the plasma concentration of this compound.
-
Investigate Resistance Mechanisms: If target engagement is confirmed and PK is unchanged, the tumor cells may have developed resistance. This could involve upregulation of alternative signaling pathways or mutations in the drug target. Further molecular analysis of the resistant tumors would be necessary to elucidate the mechanism.
-
Quantitative Data Summary
The following tables summarize key data for the related Grp94 inhibitor Zelavespib (PU-H71) to provide a reference for designing this compound studies.
Table 1: Preclinical Efficacy of Zelavespib (PU-H71) in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage and Schedule | Administration Route | Outcome |
| Breast Cancer | MDA-MB-468 | Athymic Nude | 75 mg/kg, 3x/week | i.p. | Significant tumor growth inhibition |
| Breast Cancer | BT-474 | Athymic Nude | 50 mg/kg, 5x/week | i.p. | Tumor regression |
| Ewing Sarcoma | A673 | NOD/SCID | 75 mg/kg, 3x/week | i.p. | Inhibition of tumor growth |
Table 2: Pharmacokinetic Parameters of a Representative Purine-Based Hsp90 Inhibitor (SNX-2112) in Rats
| Dose (mg/kg, i.v.) | Cmax (µg/mL) | t½ (hours) | AUC (µg·h/mL) |
| 2.5 | 1.5 ± 0.3 | 9.96 ± 4.32 | 7.62 ± 1.03 |
| 5 | 3.2 ± 0.6 | 10.43 ± 4.06 | 8.10 ± 0.77 |
| 10 | 6.8 ± 1.1 | 10.41 ± 4.38 | 15.80 ± 1.00 |
Experimental Protocols
Protocol 1: Pilot Dose-Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same mouse strain and tumor model planned for the long-term study.
-
Group Size: A minimum of 3-5 mice per dose group.
-
Dose Levels: Start with a minimum of three dose levels of this compound (e.g., 25, 50, 100 mg/kg) and a vehicle control group.
-
Dosing Schedule: Administer this compound for a minimum of two weeks at the planned frequency (e.g., 3-5 times per week).
-
Monitoring:
-
Record body weight and general health observations daily.
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss, significant changes in blood parameters, or severe clinical signs).
Protocol 2: Pharmacokinetic (PK) Analysis
-
Animal Groups: Use non-tumor-bearing mice of the same strain as the efficacy studies. A minimum of 3 mice per time point.
-
Dosing: Administer a single dose of this compound at the intended therapeutic dose via the planned route of administration (e.g., i.p.).
-
Sample Collection: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, t½, and AUC using appropriate software.
Visualizations
Caption: this compound inhibits Grp94, leading to client protein degradation.
Caption: Workflow for adjusting this compound dosage in long-term studies.
Caption: Logical steps for troubleshooting diminished this compound efficacy.
Troubleshooting inconsistent PU-H54 results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the Grp94-selective inhibitor, PU-H54. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a purine-scaffold inhibitor that selectively targets Glucose-regulated protein 94 (Grp94), also known as endoplasmin or Gp96.[1][2] Grp94 is the endoplasmic reticulum (ER) paralog of the heat shock protein 90 (Hsp90) family of molecular chaperones.[2][3]
Q2: How does this compound achieve selectivity for Grp94?
The selectivity of this compound for Grp94 is attributed to its unique binding mode. The inhibitor's 8-aryl group inserts into a hydrophobic cleft, termed Site 2, which is accessible in Grp94 but blocked in cytosolic Hsp90 paralogs like Hsp90α and Hsp90β.[4][5] This results in a significantly lower binding affinity for Hsp90α and Hsp90β.[2][4]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is typically dissolved in DMSO to create a stock solution.[3][6] Before use, allow the vial to equilibrate to room temperature and briefly centrifuge to collect the contents at the bottom.
Troubleshooting Inconsistent this compound Results
Inconsistent results with this compound can arise from various factors, from compound integrity to experimental design. This guide will help you systematically troubleshoot common issues.
Diagram: Troubleshooting Workflow for Inconsistent this compound Results
Caption: A flowchart to systematically troubleshoot inconsistent experimental results with this compound.
Q4: My IC50 value for this compound varies significantly between experiments. What could be the cause?
Several factors can contribute to shifting IC50 values:
-
Cell Density and Proliferation Rate: Ensure you seed the same number of cells for each experiment and that the cells are in the logarithmic growth phase. Over-confluent or slowly growing cells can be less sensitive to treatment.
-
Compound Stability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Aliquot the stock solution into single-use vials to maintain its integrity.
-
Inconsistent Incubation Time: Verify that the treatment duration is consistent across all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Use the same batch and concentration of FBS for all related experiments.
Q5: I am not observing the expected downstream effects on Grp94 client proteins after this compound treatment. Why might this be?
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Cell Line-Specific Grp94 Dependency: The reliance of specific client proteins on Grp94 can vary between different cell lines. Confirm that your cell model is appropriate and that the target client protein is expressed and dependent on Grp94 in that context.
-
Insufficient Drug Concentration or Treatment Time: You may need to perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and target.
-
Antibody Quality for Western Blotting: If you are using Western blotting to assess client protein levels, ensure your primary antibody is specific and sensitive for the target protein. Validate the antibody using positive and negative controls.
Table 1: this compound Binding Affinities for Hsp90 Paralogs
| Hsp90 Paralog | Binding Affinity (Kd) | Cellular Compartment |
| Grp94 | High (selective binder) | Endoplasmic Reticulum |
| Hsp90α | Low | Cytosol |
| Hsp90β | Low | Cytosol |
| TRAP-1 | Not specified | Mitochondria |
Note: Specific Kd values can vary depending on the assay used. The key finding is the high selectivity of this compound for Grp94 over other paralogs.[3][4]
Experimental Protocols and Diagrams
Diagram: this compound Mechanism of Action
Caption: this compound inhibits Grp94 in the ER, leading to misfolding and degradation of client proteins.
Protocol: Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a fresh culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72 hours) under standard cell culture conditions.
-
Assay: Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Reading: Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Diagram: General Experimental Workflow for this compound
Caption: A typical workflow for assessing the effects of this compound on cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 3. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide: The Isoform-Selective Hsp90 Inhibitor PU-H54 Versus Pan-Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology due to its role in stabilizing a multitude of proteins that are essential for tumor cell growth, proliferation, and survival. While pan-Hsp90 inhibitors have shown promise, their clinical development has been hampered by dose-limiting toxicities, likely stemming from the inhibition of all four human Hsp90 isoforms: Hsp90α and Hsp90β in the cytosol, Grp94 in the endoplasmic reticulum, and TRAP1 in the mitochondria. This has spurred the development of isoform-selective inhibitors, such as PU-H54, which primarily targets the Grp94 paralog. This guide provides an objective comparison of this compound and pan-Hsp90 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
Quantitative Comparison of Inhibitor Performance
The selectivity of an Hsp90 inhibitor is a key determinant of its biological effects and potential therapeutic window. The following tables summarize the binding affinities of this compound and representative pan-Hsp90 inhibitors against the four human Hsp90 isoforms.
Table 1: Binding Affinity (Kd, nM) of this compound for Hsp90 Isoforms
| Inhibitor | Hsp90α | Hsp90β | Grp94 | TRAP1 | Selectivity for Grp94 |
| This compound | >10,000 | >10,000 | 180 | >10,000 | >55-fold vs. other isoforms |
Data compiled from literature reports. The selectivity is calculated as the ratio of Kd for other isoforms to the Kd for Grp94.
Table 2: Binding Affinities (IC50/Kd, nM) of Pan-Hsp90 Inhibitors for Hsp90 Isoforms
| Inhibitor | Hsp90α | Hsp90β | Grp94 | TRAP1 |
| 17-AAG | ~50 | ~50 | Low micromolar | Low micromolar |
| Ganetespib (STA-9090) | 4 | Not Reported | Not Reported | Not Reported |
| NVP-AUY922 | 13 | 21 | Weaker potency | Weaker potency |
Data compiled from multiple literature sources. Note that assay conditions can vary, affecting absolute values.[1][2]
The data clearly illustrates that this compound exhibits significant selectivity for Grp94, with minimal activity against the cytosolic and mitochondrial Hsp90 isoforms at comparable concentrations. In contrast, pan-Hsp90 inhibitors like 17-AAG, Ganetespib, and NVP-AUY922 show potent inhibition of the cytosolic isoforms Hsp90α and Hsp90β.
Differential Effects on Cellular Signaling Pathways
The isoform selectivity of this compound translates into distinct effects on cellular signaling pathways compared to pan-Hsp90 inhibitors. Grp94 is uniquely localized to the endoplasmic reticulum, where it is involved in the folding and maturation of a specific subset of client proteins, including secreted and transmembrane proteins. One such critical pathway regulated by Grp94 is the Wnt signaling pathway, through its role in the maturation of the LRP6 co-receptor.
Caption: Differential targeting of Hsp90 isoforms by pan-inhibitors and this compound.
Pan-Hsp90 inhibitors broadly impact cytosolic client proteins involved in cell proliferation and survival. In contrast, this compound is expected to specifically perturb pathways dependent on Grp94 clients, such as the Wnt signaling cascade, by preventing the proper maturation of the LRP6 co-receptor. This selective action may offer a more targeted therapeutic approach with a potentially improved side-effect profile.
Experimental Workflows and Protocols
To facilitate the replication and validation of findings, this section provides detailed protocols for key experiments used to characterize and compare Hsp90 inhibitors.
Experimental Workflow
Caption: A typical workflow for comparing Hsp90 inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (Kd or IC50) of inhibitors to purified Hsp90 isoforms.
Principle: This competitive assay measures the displacement of a fluorescently labeled Hsp90 ligand by the test inhibitor. The change in fluorescence polarization is proportional to the amount of labeled ligand displaced.
Materials:
-
Purified recombinant human Hsp90α, Hsp90β, Grp94, and TRAP1 proteins.
-
Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin).
-
Assay buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, and 2 mM DTT.
-
Test inhibitors (this compound and pan-Hsp90 inhibitors) dissolved in DMSO.
-
Black, low-volume 384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the fluorescently labeled Hsp90 probe to each well at a final concentration optimized for the assay (typically in the low nanomolar range).
-
Initiate the binding reaction by adding the purified Hsp90 isoform to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 2-4 hours), protected from light.
-
Measure fluorescence polarization using the plate reader.
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Client Protein Degradation
Objective: To assess the effect of Hsp90 inhibitors on the protein levels of Hsp90 client proteins.
Principle: Inhibition of Hsp90 leads to the ubiquitination and subsequent proteasomal degradation of its client proteins. Western blotting is used to quantify the levels of specific client proteins following inhibitor treatment.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3 for HER2, a known Grp94 client).
-
Cell culture medium and supplements.
-
Hsp90 inhibitors (this compound and a pan-Hsp90 inhibitor).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA kit).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against client proteins of interest (e.g., HER2, LRP6, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with increasing concentrations of this compound or a pan-Hsp90 inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative protein levels.
Cell Viability Assay (MTS/MTT)
Objective: To determine the cytotoxic effect of Hsp90 inhibitors on cancer cells.
Principle: These colorimetric assays measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Hsp90 inhibitors.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Hsp90 inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Interaction
Objective: To investigate the interaction between Hsp90 and its client proteins and how this is affected by inhibitor treatment.
Principle: An antibody against a specific Hsp90 isoform is used to pull down the Hsp90 protein and any interacting client proteins from cell lysates. The presence of the client protein in the immunoprecipitate is then detected by Western blotting.
Materials:
-
Cells treated with or without Hsp90 inhibitors.
-
Co-IP lysis buffer (non-denaturing).
-
Antibody against the Hsp90 isoform of interest (e.g., anti-Grp94).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Primary antibody against the client protein of interest.
-
Western blotting reagents as described above.
Procedure:
-
Lyse the treated and untreated cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with beads/resin to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-Hsp90 antibody overnight at 4°C.
-
Add protein A/G beads/resin to capture the antibody-protein complexes.
-
Wash the beads/resin several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads/resin by boiling in sample buffer.
-
Analyze the eluted samples by Western blotting using an antibody against the client protein of interest.
Conclusion
The choice between the Grp94-selective inhibitor this compound and pan-Hsp90 inhibitors depends on the specific research question. This compound offers a valuable tool to dissect the specific roles of the endoplasmic reticulum-resident Hsp90 paralog, Grp94, in health and disease. Its selectivity may translate to a more favorable toxicity profile in therapeutic applications. Pan-Hsp90 inhibitors, on the other hand, provide a means to broadly disrupt Hsp90-dependent pathways, which can be advantageous in contexts where multiple oncogenic drivers are reliant on cytosolic Hsp90 isoforms. This guide provides the foundational data and methodologies to enable researchers to make informed decisions and to rigorously evaluate the performance of these different classes of Hsp90 inhibitors in their experimental systems.
References
A Comparative Guide to Hsp90 Inhibitors: PU-H54 vs. Geldanamycin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Heat Shock Protein 90 (Hsp90) inhibitors, the synthetic purine-based compound PU-H54 and the natural product ansamycin (B12435341) antibiotic geldanamycin (B1684428), in the context of cancer therapy. By examining their mechanisms of action, selectivity, and preclinical data, this document aims to equip researchers with the necessary information to make informed decisions in drug development and experimental design.
Introduction to Hsp90 Inhibition in Oncology
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1] Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy. Geldanamycin was one of the first Hsp90 inhibitors discovered, but its clinical development has been hampered by significant toxicity and poor solubility.[2] This has led to the development of derivatives such as 17-N-allylamino-17-demethoxygeldanamycin (17-AAG).[3] In contrast, this compound is a fully synthetic purine-based inhibitor designed for improved specificity and potentially a better safety profile.[4]
Mechanism of Action: A Tale of Two Scaffolds
Both this compound and geldanamycin target the N-terminal ATP-binding pocket of Hsp90, albeit with different chemical interactions and isoform selectivities.
Geldanamycin , a benzoquinone ansamycin, acts as a pan-inhibitor, targeting multiple Hsp90 isoforms, including the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1.[1][5] Its binding to the ATP pocket induces a conformational change that prevents ATP hydrolysis, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.[6] A hallmark of cytosolic Hsp90 inhibition by geldanamycin and its derivatives is the induction of a heat shock response, characterized by the upregulation of Hsp70.[5]
This compound , a purine-scaffold inhibitor, exhibits high selectivity for Grp94, one of the four human Hsp90 paralogs.[7][8] This selectivity is attributed to its ability to bind to a unique conformational state of the Grp94 ATP-binding pocket.[8][9] By specifically targeting Grp94, this compound is not expected to induce the degradation of cytosolic client proteins or elicit a heat shock response, which may contribute to a more favorable toxicity profile.[7]
Data Presentation: A Quantitative Comparison
Direct head-to-head quantitative comparisons of this compound and geldanamycin in the same cancer cell lines are limited in publicly available literature. However, by comparing data from various studies on geldanamycin, its derivative 17-AAG, and purine-based inhibitors like PU-H71 (which shares the same scaffold as this compound), we can construct a comparative overview.
Table 1: Comparative Efficacy of Hsp90 Inhibitors in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | GI50 / IC50 (µM) | Reference |
| Geldanamycin | HL60 (Leukemia) | Cytotoxicity | ~0.1 | [10] |
| SKBR-3 (Breast) | Apoptosis | >1 | [4] | |
| SKOV-3 (Ovarian) | Apoptosis | >1 | [4] | |
| 17-AAG | T47D (Breast) | MTT Assay | ~0.05 | [11] |
| IMR-32 (Neuroblastoma) | Proliferation | ~0.5 | [12] | |
| SK-N-SH (Neuroblastoma) | Proliferation | ~0.5 | [12] | |
| This compound (related) | SKBr3 (Breast) | Viability | ~15 (PU-WS13) | [7] |
Note: Data for this compound's direct cytotoxic effect is represented by the structurally related Grp94-selective inhibitor PU-WS13 from the same chemical library.
Table 2: Comparative Selectivity and Off-Target Effects
| Feature | Geldanamycin / 17-AAG | This compound |
| Hsp90 Isoform Selectivity | Pan-inhibitor (Hsp90α, Hsp90β, Grp94, TRAP1) | Grp94 selective |
| Heat Shock Response (Hsp70 induction) | Yes | No |
| Known Off-Target Effects | Hepatotoxicity, potential for reactive oxygen species (ROS) production due to benzoquinone moiety. | Not extensively documented, but purine (B94841) scaffold generally offers better selectivity. |
| Toxicity Profile | Dose-limiting toxicities observed in clinical trials. | Preclinical data suggests lower toxicity due to isoform selectivity. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and geldanamycin are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, geldanamycin, or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Aspirate the media and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that inhibits cell growth by 50%).
Western Blot Analysis for Client Protein Degradation
This technique is used to detect changes in the levels of Hsp90 client proteins following inhibitor treatment.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or geldanamycin for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction
This method is used to investigate the interaction between Hsp90 and its client proteins.
-
Cell Lysis: Lyse cells treated with or without Hsp90 inhibitors in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the Hsp90 client protein of interest overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose (B213101) beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein to confirm their interaction.
Mandatory Visualization
Caption: Hsp90 inhibition disrupts client protein folding.
Caption: Workflow for comparing Hsp90 inhibitors.
Conclusion
The comparison between this compound and geldanamycin highlights a significant evolution in the development of Hsp90 inhibitors for cancer therapy. Geldanamycin and its derivatives, as pan-Hsp90 inhibitors, have demonstrated broad anti-cancer activity but are plagued by off-target toxicities. In contrast, this compound represents a more targeted approach, with its selectivity for the Grp94 isoform potentially offering a wider therapeutic window. The absence of a heat shock response with this compound is a notable advantage.
While direct comparative preclinical data remains somewhat limited, the available evidence suggests that isoform-selective inhibitors like this compound hold promise for overcoming the limitations of first-generation Hsp90 inhibitors. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound and to identify specific cancer types that may be particularly vulnerable to Grp94 inhibition. This guide provides a foundational framework for researchers to design and interpret such critical experiments in the ongoing quest for more effective and less toxic cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of PU-H54 and PU-H71 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two purine-scaffold inhibitors, PU-H54 and PU-H71, which target the 90-kilodalton heat shock protein (Hsp90) family. While both compounds interact with Hsp90 chaperones, their distinct paralog selectivity leads to different mechanisms of action and potential therapeutic applications. This document summarizes their performance based on available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound and PU-H71
PU-H71 is a potent, pan-inhibitor of the Hsp90 family, targeting the epichaperome with high affinity, particularly within cancer cells.[1] It is known to disrupt multiple oncogenic signaling pathways crucial for tumor cell survival and proliferation.[2][3] In contrast, this compound is a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum (ER)-resident Hsp90 paralog.[4][5] this compound exhibits a lower affinity for the cytosolic Hsp90 isoforms, Hsp90α and Hsp90β.[4][5] This difference in selectivity is the primary determinant of their distinct biological effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for PU-H71, including its inhibitory concentrations (IC50) in various cancer cell lines and its binding affinities. Currently, specific IC50 values for this compound in cancer cell lines are not widely reported in the literature, reflecting its more recent characterization as a selective Grp94 inhibitor.
Table 1: Inhibitory Activity of PU-H71 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 65 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [6] |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | [6] |
| SKBr3 | Breast Adenocarcinoma | ~50 (for Her2 degradation) | [7] |
| Various Glioma Cell Lines | Glioblastoma | 100 - 1500 | [8] |
Table 2: Binding Affinity of PU-H71
| Target | Method | EC50 (nM) | Reference |
| Hsp90 | Fluorescence Polarization | 16 | [7] |
| Hsp90 | Not Specified | 51 | [6] |
Mechanism of Action and Downstream Effects
The differing paralog selectivity of this compound and PU-H71 dictates their distinct mechanisms of action and the downstream signaling pathways they affect.
PU-H71: A Pan-Hsp90 Inhibitor
PU-H71 binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone activity. This leads to the proteasomal degradation of a wide range of Hsp90 client proteins, many of which are critical oncoproteins.[1][2]
Key Downstream Effects of PU-H71:
-
Disruption of Multiple Signaling Pathways: PU-H71 effectively downregulates key oncogenic pathways including the Ras/Raf/MAPK, PI3K/Akt, and JAK/STAT pathways.[2][3][8]
-
Induction of Apoptosis: By destabilizing anti-apoptotic proteins and activating pro-apoptotic pathways, PU-H71 induces programmed cell death.[9] It has been shown to trigger the mitochondrial pathway of apoptosis and can overcome the resistance to apoptosis conferred by Bcl-2.[9]
-
Cell Cycle Arrest: Treatment with PU-H71 can lead to cell cycle arrest, contributing to its anti-proliferative effects.[3]
This compound: A Grp94-Selective Inhibitor
This compound's selective inhibition of Grp94, the ER-resident Hsp90, suggests a more focused mechanism of action primarily impacting the ER and the secretory pathway. Grp94 is essential for the folding and maturation of a specific subset of proteins that transit through the ER.
Expected Downstream Effects of this compound:
-
Induction of the Unfolded Protein Response (UPR): Inhibition of Grp94 is expected to lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the UPR.[5][10] The UPR is a cellular stress response that can either promote cell survival or, under prolonged stress, induce apoptosis.[11]
-
Degradation of Grp94-Specific Client Proteins: The efficacy of this compound would be dependent on the reliance of a cancer cell on specific Grp94 client proteins for its survival and proliferation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by PU-H71 and the expected pathway for this compound.
Caption: PU-H71 inhibits Hsp90, leading to the degradation of client oncoproteins and blocking key survival pathways.
Caption: this compound selectively inhibits Grp94, leading to ER stress and activation of the Unfolded Protein Response.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Hsp90 inhibitors are provided below.
HSP90 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of inhibitors to Hsp90.
Principle: The assay measures the change in the polarization of fluorescently labeled geldanamycin (B1684428) (a known Hsp90 inhibitor) upon displacement by a test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled Hsp90 probe (e.g., BODIPY-geldanamycin).
-
Prepare serial dilutions of the test compounds (this compound or PU-H71).
-
Prepare a solution of purified Hsp90 protein in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the purified Hsp90 protein.
-
Add the serially diluted test compounds to the wells.
-
Add the fluorescently labeled Hsp90 probe to all wells at a fixed concentration.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
-
Caption: Workflow for a fluorescence polarization-based Hsp90 binding assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or PU-H71 for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Workflow for a typical MTT cell viability assay.
Western Blotting for Hsp90 Client Protein Degradation
This technique is used to detect the degradation of specific Hsp90 client proteins following inhibitor treatment.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with the desired concentrations of this compound or PU-H71 for a specified time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., Akt, Raf-1, HER2 for PU-H71; or Grp94-specific clients).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
PU-H71 and this compound are valuable research tools for investigating the roles of the Hsp90 chaperone family in cancer. Their distinct selectivity profiles offer opportunities to dissect the specific functions of cytosolic Hsp90 and the ER-resident Grp94. PU-H71, as a pan-Hsp90 inhibitor, has demonstrated broad anti-cancer activity by simultaneously targeting multiple oncogenic pathways. The efficacy of the Grp94-selective inhibitor, this compound, is likely to be more context-dependent, relying on the specific vulnerabilities of cancer cells to ER stress and their dependence on Grp94 client proteins. Further research, particularly quantitative efficacy studies for this compound across a range of cancer types, is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 2. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hsp90 inhibition by PU-H71 induces apoptosis through endoplasmic reticulum stress and mitochondrial pathway in cancer cells and overcomes the resistance conferred by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endoplasmic reticulum stress induces PRNP prion protein gene expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of PU-H54 for Grp94: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PU-H54, a selective inhibitor of Glucose-regulated protein 94 (Grp94), with other Hsp90 inhibitors. We delve into the structural basis of this compound's selectivity, present comparative quantitative data, and provide detailed experimental protocols for validating inhibitor selectivity.
The Structural Basis of this compound's Selectivity for Grp94
The selectivity of this compound for Grp94, the endoplasmic reticulum paralog of the Hsp90 family, is rooted in the distinct conformational dynamics of the inhibitor binding pocket between Hsp90 isoforms. While the ATP-binding sites of Hsp90 paralogs are highly conserved, subtle differences in amino acid composition and flexibility allow for the design of selective inhibitors.
The key to this compound's selectivity lies in its ability to induce a conformational change in Grp94 that is not favored in other Hsp90 paralogs. Specifically, the binding of this compound to Grp94 causes a significant outward rotation of the Phenylalanine 199 (Phe199) residue. This movement opens up a hydrophobic "side pocket" (Site 2) adjacent to the primary ATP-binding site, which can accommodate the 8-aryl group of this compound. This induced-fit mechanism leads to a high-affinity binding interaction.
In contrast, the equivalent residue in cytosolic Hsp90α (Phe138) is less flexible and does not readily undergo the same displacement. Consequently, this compound binds to Hsp90α with a much lower affinity, as its 8-aryl group is forced into a less optimal conformation within a different pocket (Site 1). This structural difference is the primary determinant of this compound's selectivity for Grp94.
DOT script for Structural Selectivity Diagram
Caption: Structural basis of this compound selectivity for Grp94 versus Hsp90α.
Comparative Analysis of Hsp90 Inhibitors
The selectivity of this compound for Grp94 becomes evident when its binding affinities and inhibitory concentrations are compared with those of other Hsp90 inhibitors. The following table summarizes key quantitative data for this compound and a selection of other Grp94-selective and pan-Hsp90 inhibitors.
| Inhibitor | Target(s) | IC50 / Kd (nM) vs. Grp94 | IC50 / Kd (nM) vs. Hsp90α | IC50 / Kd (nM) vs. Hsp90β | IC50 / Kd (nM) vs. Trap-1 | Selectivity for Grp94 |
| This compound | Grp94-selective | ~11,770 (IC50) | >250,000 (IC50) | >250,000 (IC50) | ~54,100 (IC50) | High |
| PU-WS13 | Grp94-selective | ~220 (IC50) | >100,000 (IC50) | >100,000 (IC50) | ~7,260 (IC50) | Very High |
| PU-H36 | Grp94-selective | 2,600 (Kd) | 28,000 (Kd) | - | - | Moderate |
| BnIm | Grp94-selective | Sub-micromolar | 12-fold lower affinity | - | - | Moderate |
| Radamide | Grp94-preferential | Slight preference | - | - | - | Low |
| 17-AAG | Pan-inhibitor | ~1,258 - 6,555 (IC50 in cell lines) | Similar to Grp94 | Similar to Grp94 | - | None |
| Ganetespib (STA-9090) | Pan-inhibitor | Similar to Hsp90α | Low nanomolar | Low nanomolar | - | None |
Note: IC50 and Kd values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Validating Inhibitor Selectivity
Accurate validation of inhibitor selectivity is crucial for drug development. The following are detailed protocols for key experiments used to determine the binding affinity and selectivity of compounds like this compound.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled probe from the ATP-binding pocket of Hsp90 paralogs by a test compound.
Materials:
-
Purified recombinant human Grp94, Hsp90α, Hsp90β, and Trap-1 proteins.
-
Fluorescently labeled probe (e.g., FITC-geldanamycin).
-
Test inhibitor (e.g., this compound).
-
Assay buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 0.1 mg/mL bovine gamma globulin.
-
384-well, low-volume, black, round-bottom polystyrene plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent probe (final concentration of 1-5 nM), and the purified Hsp90 paralog (final concentration of 5-50 nM, to be optimized for each paralog).
-
Add the serially diluted test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no Hsp90 protein (minimum polarization).
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
DOT script for FP Assay Workflow
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cell line of interest (e.g., a cancer cell line).
-
Test inhibitor (e.g., this compound).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to Grp94 and other Hsp90 paralogs.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test inhibitor at various concentrations or a vehicle control for a defined period (e.g., 1-4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Grp94 (and other Hsp90 paralogs) in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Highly purified recombinant Grp94 or other Hsp90 paralog.
-
Test inhibitor (e.g., this compound) dissolved in the same buffer as the protein.
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂).
-
Isothermal titration calorimeter.
Procedure:
-
Thoroughly dialyze the protein and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Grp94 Client Proteins and Signaling Pathways in Cancer
Grp94 plays a crucial role in the folding and maturation of a specific set of client proteins within the endoplasmic reticulum. Many of these clients are key components of signaling pathways that are often dysregulated in cancer.[1][2][3][4][5] Inhibition of Grp94 can, therefore, disrupt these pathways and impede tumor growth and survival.
Key Grp94 client proteins and their associated cancer-related signaling pathways include:
-
Integrins: These cell adhesion receptors are critical for cell migration, invasion, and metastasis. Grp94 is required for the proper folding and cell surface expression of several integrin subunits.[3][4][5]
-
Toll-Like Receptors (TLRs): While primarily involved in the innate immune response, TLRs can also contribute to cancer progression and inflammation in the tumor microenvironment. Grp94 is essential for the maturation of several TLRs.[2][3][5]
-
Wnt Co-receptor LRP6: The Wnt signaling pathway is frequently activated in various cancers, promoting cell proliferation and survival. Grp94 is a critical chaperone for the Wnt co-receptor LRP6.[1][2]
-
HER2: In certain breast cancers, Grp94 has been shown to be involved in the stability and signaling of the HER2 receptor tyrosine kinase, a key driver of tumor growth.[2]
-
GARP (Glycoprotein A Repetitions Predominant): This protein is involved in the activation of TGF-β, a cytokine with complex roles in cancer, including promoting immunosuppression. Grp94 is a chaperone for GARP.[1][2][5]
The inhibition of Grp94 can lead to the degradation of these client proteins, thereby disrupting these oncogenic signaling pathways.
DOT script for Grp94 Signaling Pathway Diagram
References
Unveiling the Selectivity of PU-H54: A Comparative Guide to its Cross-Reactivity with Chaperone Proteins
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of PU-H54, a purine-scaffold inhibitor, with a focus on its selectivity for the glucose-regulated protein 94 (Grp94) over other heat shock protein 90 (Hsp90) paralogs and other molecular chaperones. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and off-target effects of Hsp90 inhibitors.
Executive Summary
This compound has been identified as a potent and selective inhibitor of Grp94, an endoplasmic reticulum-resident Hsp90 paralog.[1] Experimental data demonstrates a significant binding preference for Grp94 over the cytosolic paralogs Hsp90α and Hsp90β, as well as the mitochondrial paralog Trap-1. This selectivity is attributed to the unique conformational features of the Grp94 ATP-binding pocket. This guide presents a detailed comparison of this compound's binding affinity across Hsp90 paralogs, outlines the experimental protocols used to determine these interactions, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Binding Affinity
The selectivity of this compound is quantified by its dissociation constant (Kd) or inhibitory constant (Ki) against various chaperone proteins. A lower value indicates a higher binding affinity. The following table summarizes the available data on the binding affinity of this compound for human Hsp90 paralogs.
| Chaperone Protein | Binding Affinity (Kd/Ki) | Fold Selectivity vs. Grp94 |
| Grp94 | 69 µM[2] | 1x |
| Hsp90α | >100-fold lower than Grp94[1] | >100x |
| Hsp90β | >100-fold lower than Grp94[1] | >100x |
| Trap-1 | 10- to 100-fold lower than Grp94[1] | 10-100x |
| Hsp70 | No significant binding reported | - |
| Hsp60 | No significant binding reported | - |
Structural Basis for Selectivity
The remarkable selectivity of this compound for Grp94 arises from structural differences in the ATP-binding sites among the Hsp90 paralogs.[1][3] X-ray crystallography studies have revealed that this compound binds to a secondary hydrophobic pocket, termed "Site 2," which is accessible in Grp94 but is blocked in Hsp90α and Hsp90β by the side chain of a phenylalanine residue (Phe138).[3] The ability of this compound to occupy this unique sub-pocket in Grp94 is a key determinant of its high-affinity and selective binding.[3]
Experimental Protocols
The binding affinities and selectivity of this compound are primarily determined using Fluorescence Polarization (FP) competition assays and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Competition Assay
This high-throughput assay measures the displacement of a fluorescently labeled probe from the chaperone's ATP-binding site by a competitive inhibitor.
Principle: A fluorescently labeled ligand (e.g., FITC-geldanamycin or BODIPY-geldanamycin) bound to a large protein like Hsp90 has a high fluorescence polarization value due to its slow rotation in solution.[4][5] When an unlabeled inhibitor like this compound competes for the same binding site, it displaces the fluorescent probe, which then rotates more freely in solution, resulting in a decrease in fluorescence polarization. The concentration of the inhibitor required to displace 50% of the fluorescent probe (IC50) is determined and can be used to calculate the inhibitory constant (Ki).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 µM FITC-geldanamycin in DMSO).
-
Prepare a stock solution of the unlabeled inhibitor, this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the purified recombinant chaperone protein (e.g., 1 µM Grp94, Hsp90α, Hsp90β, or Trap-1) in assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT).
-
-
Assay Setup (96-well or 384-well black plate):
-
Add a fixed concentration of the chaperone protein to each well (e.g., a final concentration of 30 nM).[4]
-
Add serial dilutions of this compound to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of the fluorescent probe to each well (e.g., a final concentration of 5 nM).
-
The final volume in each well should be constant (e.g., 100 µL).
-
-
Incubation:
-
Incubate the plate at room temperature or 4°C for a predetermined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.[5]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant for the chaperone.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to a chaperone, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Principle: A solution of the inhibitor is titrated into a solution containing the chaperone protein in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured and plotted against the molar ratio of the inhibitor to the protein.
Step-by-Step Protocol:
-
Sample Preparation:
-
Extensively dialyze the purified chaperone protein against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching.
-
Dissolve the inhibitor, this compound, in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and inhibitor solutions (typically <1%).
-
Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with buffer.
-
Load the chaperone solution into the sample cell (e.g., 20 µM).
-
Load the inhibitor solution into the injection syringe (e.g., 200 µM).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH. The change in entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.
-
Visualizations
Hsp90 Inhibition Signaling Pathway
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for determining inhibitor binding affinity using a fluorescence polarization assay.
Conclusion
This compound is a valuable chemical probe for studying the specific functions of the Grp94 chaperone. Its high selectivity, rooted in the unique structural features of the Grp94 ATP-binding pocket, minimizes off-target effects on other Hsp90 paralogs. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify these findings and to evaluate the selectivity of other potential chaperone inhibitors. Further studies are warranted to explore the cross-reactivity of this compound against a broader range of ATP-dependent proteins to fully delineate its cellular target profile.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 4. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of PU-H54 and its Analogs as Paralog-Selective Hsp90 Inhibitors
A detailed guide for researchers and drug development professionals on the performance, mechanism of action, and experimental evaluation of the Grp94-selective inhibitor PU-H54 and its analogs.
This guide provides a comprehensive comparison of this compound and its related compounds, which are part of a class of purine-based inhibitors targeting the heat shock protein 90 (Hsp90) family of molecular chaperones. A key focus is the selective inhibition of the endoplasmic reticulum paralog, Grp94, a promising target in oncology, particularly in breast cancer.[1][2] This analysis is supported by quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Performance and Quantitative Data
The selectivity of this compound and its analogs for different Hsp90 paralogs (Hsp90α, Hsp90β, Grp94, and Trap-1) is a critical aspect of their therapeutic potential.[3] The binding affinities, typically measured by the dissociation constant (Kd), highlight the preferential binding of these compounds to Grp94. The table below summarizes the available quantitative data for this compound and a key analog, PU-H36.
| Compound | Target Paralog | Binding Affinity (Kd in µM) | Selectivity vs. Hsp90α | Reference |
| This compound | Grp94 | 69 | ~1.5-fold | [4][5] |
| Hsp90α | >100 | - | [6] | |
| PU-H36 | Grp94 | 2.6 | ~4-fold | [4][5] |
| Hsp90α | ~10 | - | [4] |
Mechanism of Paralog Selectivity
The differential affinity of this compound and its analogs for Grp94 stems from a unique structural feature of the Grp94 ATP-binding pocket.[6] While the purine (B94841) scaffold of these inhibitors occupies the conserved adenine-binding site across all Hsp90 paralogs, their 8-aryl substituent inserts into a novel, hydrophobic pocket in Grp94, termed "Site 2".[7][8] This pocket is not accessible in the cytosolic paralogs, Hsp90α and Hsp90β, due to a steric hindrance by the residue Phe138.[6][8] The ability of the 8-aryl group of Grp94-selective compounds to occupy this unique site accounts for their enhanced affinity and selectivity.[9]
Crystal structures of this compound in complex with the N-terminal domains of both Grp94 (PDB ID: 3O2F) and Hsp90α (PDB ID: 3O0I) have confirmed this distinct binding mode.[6] In Hsp90α, the 8-aryl group of this compound is oriented towards a different site ("Site 1"), resulting in a lower binding affinity.[8]
The following diagram illustrates the signaling pathway involving Hsp90 paralogs and the mechanism of selective inhibition.
Caption: Hsp90 paralog-specific chaperoning and inhibitor action.
Experimental Protocols
The evaluation of this compound and its analogs involves a combination of biochemical and cell-based assays.
Competitive Binding Assay
This assay is used to determine the binding affinity of the inhibitors for purified recombinant Hsp90 paralogs.
Methodology:
-
Protein Preparation: Recombinant N-terminal domains of Hsp90α, Hsp90β, Grp94, and Trap-1 are purified.
-
Fluorescent Probe: A fluorescently labeled ligand that binds to the ATP-binding pocket of Hsp90 is used.
-
Competition: The assay is performed by incubating a fixed concentration of the Hsp90 paralog and the fluorescent probe with varying concentrations of the inhibitor (e.g., this compound).
-
Detection: The binding of the fluorescent probe to the Hsp90 protein results in a high fluorescence polarization (FP) signal. Competitive binding of the inhibitor displaces the probe, leading to a decrease in the FP signal.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to calculate the IC50 value, which can be converted to a Ki or Kd value.
The following diagram outlines the workflow for the competitive binding assay.
Caption: Workflow for determining inhibitor binding affinity.
X-ray Crystallography
To elucidate the structural basis of inhibitor binding and selectivity, X-ray crystallography is employed.
Methodology:
-
Complex Formation: The purified N-terminal domain of the Hsp90 paralog is incubated with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, and the atomic model of the protein-inhibitor complex is built and refined. The final structure provides detailed insights into the binding interactions.
Cell-Based Assays
These assays are crucial for evaluating the biological activity of the inhibitors in a cellular context.
Methodology (Western Blot for Client Protein Degradation):
-
Cell Culture: Cancer cell lines, such as the HER2-overexpressing breast cancer cell line SKBr3, are cultured.[6]
-
Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with specific primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin).
-
Detection: The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the extent of client protein degradation induced by the inhibitor.
Structure-Activity Relationship (SAR)
The development of this compound analogs has been guided by SAR studies to optimize Grp94 selectivity and potency.[9] Key modifications include:
-
C8-Aryl Ring Substituents: The nature and position of substituents on the 8-aryl ring are critical for interaction with the hydrophobic "Site 2" in Grp94.
-
Linker between Purine and Aryl Moiety: The linker's flexibility and length can influence the orientation of the 8-aryl group.
-
N9/N3 Position of the Purine Core: Modifications at these positions can affect binding affinity and selectivity. For instance, the analog PU-H36, with a pent-4-yn-1-yl tail at the N9 position (compared to N3 in this compound), exhibits improved binding to Grp94.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PU-H54 and Other Grp94 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of PU-H54 and other prominent Grp94 inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection of the most appropriate research tools.
Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum-resident member of the Hsp90 family of molecular chaperones, has emerged as a compelling therapeutic target in a range of diseases, including cancer and glaucoma.[1][2] Unlike cytosolic Hsp90 isoforms, Grp94 plays a specialized role in the folding and maturation of a select group of client proteins, such as integrins, Toll-like receptors, and the Wnt co-receptor LRP6.[3][4] Selective inhibition of Grp94 offers a promising strategy to disrupt these pathways with potentially fewer off-target effects than pan-Hsp90 inhibitors.[4] this compound is a purine-based, Grp94-selective inhibitor that has been instrumental in elucidating the specific functions of this chaperone.[5][6] This guide provides a head-to-head comparison of this compound with other notable Grp94 inhibitors, focusing on their binding affinities, selectivity, and cellular effects.
Quantitative Comparison of Grp94 Inhibitors
The following tables summarize the binding affinities (IC50 or Kd values) of this compound and other Grp94 inhibitors for Grp94 and other Hsp90 paralogs. The data is compiled from various studies and measured primarily by fluorescence polarization assays. Lower values indicate higher binding affinity.
Table 1: Binding Affinity of Purine-Based and Benzamide-Based Grp94 Inhibitors
| Inhibitor | Target | IC50 / Kd (µM) | Selectivity (fold) vs. Hsp90α/β | Reference |
| This compound | Grp94 | 11.77 | >21 | [7] |
| Hsp90α/β | >250 | [7] | ||
| Trap-1 | 54.1 | [7] | ||
| PU-WS13 | Grp94 | 0.22 | >100 | [7] |
| Hsp90α/β | >25 | [7] | ||
| Trap-1 | 7.3 | [7] | ||
| PU-H36 | Grp94 | ~0.47 | ~1.5 | [8] |
| Hsp90 | ~0.7 | [8] | ||
| Compound 13 (Benzamide-phenyl) | Grp94 | 0.002 | >1000 | [7] |
| Hsp90α | >2 | [7] |
Table 2: Binding Affinity of Resorcinol-Based and Other Grp94 Inhibitors
| Inhibitor | Target | IC50 / Kd (µM) | Selectivity (fold) vs. Hsp90α | Reference |
| BnIm (Compound 1) | Grp94 | 0.62 | 12 | [2] |
| Hsp90 | 7.4 | [2] | ||
| KUNG65 (Compound 2) | Grp94 | 0.54 | 73 | [4] |
| Hsp90α | 39.42 | [4] | ||
| Resorcinol-Based Inhibitor (Compound 21) | Grp94 | 0.015 | ~10 | [9] |
| Hsp90α | 0.15 | [9] | ||
| NECA | Grp94 | 10 | >10 | [1] |
| Hsp90 | >100 | [1] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is a common method to determine the binding affinity of inhibitors to Grp94. It measures the change in the polarization of fluorescent light emitted from a probe that binds to the target protein.
Principle: A fluorescently labeled ligand (e.g., FITC-geldanamycin) binds to Grp94, resulting in a high fluorescence polarization value due to the slower tumbling of the large protein-ligand complex. When an unlabeled inhibitor is introduced, it competes with the fluorescent ligand for binding to Grp94. This displacement of the fluorescent ligand leads to a decrease in the fluorescence polarization value, as the free fluorescent ligand tumbles more rapidly.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant Grp94 protein.
-
Fluorescently labeled probe (e.g., FITC-geldanamycin).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT).
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add a fixed concentration of Grp94 and the fluorescent probe to the wells of the microplate.
-
Add serial dilutions of the test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a saturating concentration of a known potent inhibitor or no Grp94 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Grp94 Client Proteins
Western blotting is used to assess the downstream cellular effects of Grp94 inhibition, such as the degradation of its client proteins.
General Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to depend on Grp94) to approximately 70-80% confluency.
-
Treat the cells with various concentrations of the Grp94 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-LRP6, anti-survivin, or anti-Hsp70) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.
-
Signaling Pathways and Experimental Workflows
Grp94-Mediated Wnt Signaling Pathway
Grp94 plays a critical role in the canonical Wnt signaling pathway by chaperoning the co-receptor LRP6.[10] Inhibition of Grp94 disrupts this pathway, leading to the degradation of LRP6 and downstream effectors like survivin, ultimately promoting apoptosis in cancer cells.
Caption: Grp94's role in the Wnt signaling pathway and its inhibition by this compound.
Experimental Workflow for Comparing Grp94 Inhibitors
The following diagram illustrates a typical workflow for the head-to-head comparison of different Grp94 inhibitors.
Caption: Workflow for the comparative evaluation of Grp94 inhibitors.
References
- 1. NECA derivatives exploit the paralog-specific properties of the site 3 side pocket of Grp94, the endoplasmic reticulum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Hsp90 Inhibitors: Evaluating the Therapeutic Index of PU-H54
For Researchers, Scientists, and Drug Development Professionals
The 90-kilodalton heat shock protein (Hsp90) has long been a compelling target in oncology. As a molecular chaperone, it is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 offers the potential to simultaneously disrupt multiple oncogenic signaling pathways. However, the clinical development of Hsp90 inhibitors has been challenging, often hampered by dose-limiting toxicities and modest single-agent efficacy. A critical parameter for the success of any Hsp90 inhibitor is its therapeutic index—the balance between its anti-tumor activity and its toxicity to normal tissues.
This guide provides a comparative analysis of the Grp94-selective inhibitor PU-H54 and other notable Hsp90 inhibitors, with a focus on preclinical data that informs their therapeutic index.
The Promise of Paralog Selectivity: The Case for this compound
The Hsp90 family in humans comprises four main paralogs: Hsp90α and Hsp90β, which are ubiquitously expressed in the cytoplasm; Grp94 (or Gp96), located in the endoplasmic reticulum; and TRAP1, found in the mitochondria. Most first and second-generation Hsp90 inhibitors are pan-inhibitors, targeting all paralogs. This lack of selectivity is thought to contribute to off-target effects and toxicity.
This compound is a purine-scaffold inhibitor that exhibits high selectivity for Grp94.[1][2] This selectivity is attributed to its ability to bind to a unique allosteric pocket in Grp94 that is not readily accessible in other Hsp90 paralogs.[1][2] By specifically targeting the endoplasmic reticulum-resident Grp94, this compound offers a potentially more refined and less toxic approach to Hsp90 inhibition. Grp94 plays a crucial role in the folding and maturation of a specific subset of proteins involved in signaling, cell adhesion, and immune modulation, making it a rational target in cancer therapy.
Quantitative Comparison of Preclinical Efficacy
The therapeutic index of a drug is determined by comparing its effective dose (efficacy) with the dose at which it produces toxic effects. In preclinical studies, this is often assessed by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines with the maximum tolerated dose (MTD) in animal models.
In Vitro Cytotoxicity (IC50)
The following table summarizes the reported IC50 values for this compound and other prominent Hsp90 inhibitors across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Cancer Type | Cell Line(s) | Reported IC50 Range (nM) | Citation(s) |
| This compound | Breast Cancer | Not Specified | Data Not Available in Searched Literature | |
| Ganetespib (B611964) | Non-Small Cell Lung Cancer | Various | 2 - 30 | [3] |
| Prostate Cancer | LNCaP, VCaP, 22Rv1, DU145, PC3 | 7 - 77 | [4] | |
| Gastric Cancer | AGS, N87 | 2.96 - 3.05 | [5] | |
| Pimitespib (TAS-116) | Adult T-cell Leukemia | Various | < 500 | [6][7] |
| Breast Cancer | Not Specified | Data Not Available in Searched Literature | ||
| Tanespimycin (17-AAG) | Non-Small Cell Lung Cancer | Various | 20 - 3,500 | [3] |
| Prostate Cancer | LNCaP, LAPC-4, DU-145, PC-3 | 25 - 45 | [8] | |
| HER2+ Breast Cancer | BT474, N87, SKOV3, SKBR3 | 5 - 6 | [2] |
In Vivo Efficacy and Toxicity (Maximum Tolerated Dose)
The following table summarizes the reported in vivo efficacy and maximum tolerated dose (MTD) for these inhibitors in mouse xenograft models. A higher MTD suggests a better safety profile.
| Inhibitor | Animal Model | Dosing Schedule | Efficacy | Maximum Tolerated Dose (MTD) | Citation(s) |
| This compound | Not Specified | Data Not Available | Data Not Available | Data Not Available in Searched Literature | |
| Ganetespib | NCI-H1975 NSCLC Xenograft | 150 mg/kg, single i.v. dose | Significant tumor growth inhibition | 150 mg/kg (HNSTD) | [3][7] |
| BT-474 Breast Cancer Xenograft | 25 mg/kg, 5x/week for 3 weeks | 23% tumor regression | 25 mg/kg on this schedule | [9] | |
| Pimitespib (TAS-116) | ATL Cell Xenograft | Oral administration | Significant tumor growth inhibition | Well-tolerated with no observed toxicity to healthy cells | [6][7] |
| Tanespimycin (17-AAG) | Prostate Cancer Xenograft | ~50 mg/kg, i.p. | Dose-dependent tumor growth inhibition | 80 mg/kg/day (qd x 5) | [8][10] |
HNSTD: Highest Non-Severely Toxic Dose
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the therapeutic index of Hsp90 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the IC50 of an Hsp90 inhibitor in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT/MTS Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy and toxicity of an Hsp90 inhibitor.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (Length x Width²)/2).
-
Randomization and Treatment: Randomize mice into treatment and control (vehicle) groups. Administer the Hsp90 inhibitor via the desired route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition or regression.
-
Toxicity Assessment: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and other adverse effects. The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement (e.g., Western blotting for Hsp90 client protein degradation).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Hsp90 inhibition and a typical experimental workflow for evaluating Hsp90 inhibitors.
Caption: Hsp90 signaling pathway and the mechanism of its inhibitors.
Caption: A typical experimental workflow for evaluating Hsp90 inhibitors.
Conclusion
The development of Hsp90 inhibitors with an improved therapeutic index is a critical goal in oncology drug discovery. While pan-Hsp90 inhibitors have shown promise, their clinical utility has been limited by toxicity. The paralog-selective inhibitor this compound, with its high affinity for Grp94, represents a promising strategy to mitigate off-target effects and potentially widen the therapeutic window.
The preclinical data for second-generation inhibitors like ganetespib and pimitespib demonstrate superior potency and improved safety profiles compared to the first-generation inhibitor tanespimycin. Ganetespib, in particular, has shown significant anti-tumor activity in various models with a manageable toxicity profile. Pimitespib has also demonstrated efficacy with a favorable safety profile in preclinical studies.
Further preclinical studies directly comparing the efficacy and toxicity of this compound with these leading Hsp90 inhibitors are warranted to definitively establish its therapeutic index. Such studies will be crucial in determining the clinical potential of this novel Grp94-selective inhibitor and advancing the field of Hsp90-targeted cancer therapy. The detailed experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Structural Testing Module to Analyze Paralogue-Specificity and Affinity in the Hsp90 Inhibitors Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimitespib, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
On-Target Efficacy of PU-H54: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PU-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), with other notable Hsp90 inhibitors. The on-target effects of this compound are detailed through quantitative data, comprehensive experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Hsp90 Inhibitor Binding Affinities
The selectivity of this compound for Grp94, an endoplasmic reticulum-resident Hsp90 paralog, is a key attribute that distinguishes it from pan-Hsp90 inhibitors. The following table summarizes the binding affinities of this compound and other representative Hsp90 inhibitors across the four human Hsp90 paralogs: Grp94, Hsp90α, Hsp90β, and TRAP1. This data is crucial for understanding the specific on-target effects of each compound.
| Compound | Target | Binding Affinity (Kd in µM) | Selectivity |
| This compound | Grp94 | 69[1] | Grp94 Selective |
| Hsp90α/β | >1000[1] | ||
| TRAP1 | Data not available | ||
| PU-H36 | Grp94 | 2.6[1] | Grp94 Selective |
| Hsp90α/β | 28[1] | ||
| TRAP1 | Data not available | ||
| PU-H71 | Grp94 | Data not available | Pan-Inhibitor |
| Hsp90α | 0.05[2] | ||
| Hsp90β | Data not available | ||
| TRAP1 | 0.205[2] | ||
| Ganetespib (B611964) (STA-9090) | Grp94 | 0.01 (IC50 in µM)[3] | Pan-Inhibitor |
| Hsp90α | <0.001[3] | ||
| Hsp90β | Data not available | ||
| TRAP1 | 0.051 (IC50 in µM)[3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by selectively binding to the N-terminal ATP-binding pocket of Grp94. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Grp94 client proteins. These clients include proteins crucial for cancer cell survival and proliferation, such as the HER2 receptor.[4][5] The diagram below illustrates the signaling pathway affected by this compound.
Experimental Protocols
To validate the on-target effects of this compound, several biophysical and cell-based assays are employed. Below are detailed protocols for key experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of this compound to Grp94 by monitoring changes in the polarization of fluorescently labeled ATP or a known Grp94 binder.
Experimental Workflow:
Protocol:
-
Reagent Preparation :
-
Prepare a 2X solution of Grp94 protein in FP buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100).
-
Prepare a 2X solution of a fluorescently labeled probe (e.g., FITC-ATP or a fluorescently labeled known Grp94 binder) in FP buffer.
-
Prepare a serial dilution of this compound in FP buffer containing DMSO (final DMSO concentration should be consistent across all wells, typically <1%).
-
-
Assay Procedure :
-
Add 10 µL of the 2X Grp94 solution to each well of a black, low-volume 384-well plate.
-
Add 10 µL of the 2X fluorescent probe solution to each well.
-
For control wells, add 10 µL of FP buffer instead of the Grp94 solution (for "probe only" background).
-
Mix gently and incubate for 30 minutes at room temperature.
-
Add 5 µL of the this compound serial dilutions to the appropriate wells. For "no inhibitor" controls, add 5 µL of FP buffer with the same DMSO concentration.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Subtract the background fluorescence from the "probe only" wells.
-
Plot the change in fluorescence polarization as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during the binding of this compound to Grp94, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).
Experimental Workflow:
Protocol:
-
Sample Preparation :
-
Dialyze purified Grp94 protein extensively against the ITC buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4).
-
Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions and is kept to a minimum (<1%).
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment :
-
Set the experimental temperature (e.g., 25°C).
-
Load the Grp94 solution (typically 10-20 µM) into the sample cell.
-
Load the this compound solution (typically 100-200 µM) into the injection syringe.
-
Perform an initial injection (e.g., 0.5 µL) which is discarded from the analysis, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with a spacing of 120-180 seconds between injections.
-
-
Data Analysis :
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution, determined from control titrations of this compound into buffer.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
Co-Immunoprecipitation (Co-IP) and Western Blotting for Target Engagement
This method is used to confirm that this compound disrupts the interaction between Grp94 and its client proteins in a cellular context.
Experimental Workflow:
Protocol:
-
Cell Treatment and Lysis :
-
Culture cells (e.g., a breast cancer cell line overexpressing HER2) and treat with this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Grp94 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution :
-
Collect the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis :
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Grp94 and a specific client protein (e.g., HER2).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A decrease in the amount of the co-immunoprecipitated client protein in the this compound-treated sample compared to the control indicates disruption of the interaction.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pan‐HSP90 ligand binding reveals isoform‐specific differences in plasticity and water networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ganetespib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of PU-H54: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 4, 2025 – In the intricate landscape of heat shock protein 90 (Hsp90) inhibition, the purine-based inhibitor PU-H54 has emerged as a tool of significant interest due to its remarkable selectivity for the endoplasmic reticulum-resident paralog, Grp94. This guide provides a comprehensive comparison of this compound with other notable Hsp90 inhibitors, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their investigative pursuits.
The Hsp90 family of molecular chaperones, comprising Hsp90α and Hsp90β in the cytoplasm, Grp94 in the endoplasmic reticulum, and TRAP1 in the mitochondria, plays a crucial role in maintaining cellular proteostasis.[1] The aberrant function of these chaperones is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention. While many Hsp90 inhibitors exhibit pan-inhibitory activity across the different paralogs, the selective inhibition of a specific paralog, such as Grp94 by this compound, offers a more nuanced approach to dissecting cellular pathways and developing targeted therapies.
The Basis of this compound's Selectivity
This compound's selectivity for Grp94 is a result of its unique binding mechanism.[1] Structural studies have revealed that this compound binds to a novel allosteric site, termed "Site 2," within the ATP-binding pocket of Grp94.[2] This site is not readily accessible in other Hsp90 paralogs, such as Hsp90α and Hsp90β, thereby conferring the observed selectivity.[2] This distinct interaction allows for the targeted disruption of Grp94-dependent pathways, such as the Unfolded Protein Response (UPR), and the processing of specific client proteins like those involved in the HER2 signaling pathway, without broadly affecting the functions of cytosolic Hsp90 paralogs.
Comparative Performance of Hsp90 Inhibitors
The following table summarizes the binding affinities (IC50 or Kd values) of this compound and a selection of alternative Hsp90 inhibitors against the four human Hsp90 paralogs. This quantitative data highlights the distinct selectivity profiles of these compounds.
| Inhibitor | Hsp90α | Hsp90β | Grp94 | TRAP1 | Selectivity Profile |
| This compound | >100 μM (Kd)[3] | - | 69 μM (Kd)[3] | - | Grp94 Selective |
| PU-H36 | 16 μM (Kd)[4] | - | 2.6 μM (Kd)[4] | - | Grp94 Selective |
| PU-H71 | ~50 nM (IC50)[5] | - | - | - | Pan-inhibitor |
| Luminespib (B612032) (NVP-AUY922) | 7.8 nM (IC50)[6][7] | 21 nM (IC50)[6][8] | 535 nM (IC50)[6][8] | 85 nM (IC50)[6][8] | Pan-inhibitor (Hsp90α/β preference) |
| Ganetespib (STA-9090) | 4 nM (IC50 in OSA 8 cells)[9] | - | - | - | Pan-inhibitor |
| SNX-2112 | 30 nM (IC50)[10] | 30 nM (IC50)[10] | 4.275 μM (IC50)[10] | 0.862 μM (IC50)[10] | Pan-inhibitor (Hsp90α/β preference) |
Experimental Protocols
Accurate assessment of inhibitor selectivity is paramount. Below are detailed methodologies for two common and robust assays used to determine the binding affinity of inhibitors to Hsp90 paralogs.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled Hsp90 ligand by a test compound, allowing for the determination of the inhibitor's binding affinity.
Materials:
-
Purified recombinant Hsp90 paralog (Hsp90α, Hsp90β, Grp94, or TRAP1)
-
Fluorescently labeled probe (e.g., FITC-geldanamycin or a custom-labeled purine (B94841) analog)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 0.1 mg/mL bovine gamma globulin.
-
384-well, low-volume, black, round-bottom assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor: Start with a high concentration (e.g., 1 mM) and perform 2-fold or 3-fold serial dilutions in Assay Buffer.
-
Prepare the Hsp90/probe mix: Dilute the Hsp90 paralog and the fluorescent probe in Assay Buffer to a final concentration that gives a stable and robust fluorescence polarization signal (typically in the low nanomolar range for the probe and an appropriate concentration of the protein to achieve about 50-80% of the maximum polarization signal). The optimal concentrations should be determined empirically in preliminary experiments.
-
Assay setup: To each well of the 384-well plate, add 5 µL of the serially diluted inhibitor.
-
Initiate the reaction: Add 15 µL of the Hsp90/probe mix to each well. For control wells (maximum polarization), add 5 µL of Assay Buffer instead of the inhibitor. For a baseline control (minimum polarization), add 5 µL of Assay Buffer and 15 µL of the probe without Hsp90.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).
Materials:
-
Purified recombinant Hsp90 paralog
-
Test inhibitor
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze both the Hsp90 paralog and the test inhibitor extensively against the same batch of dialysis buffer to minimize buffer mismatch effects. Accurately determine the concentrations of the protein and the inhibitor.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe of the ITC instrument. Set the experimental temperature (e.g., 25 °C).
-
Loading the Instrument: Load the Hsp90 paralog solution into the sample cell (typically at a concentration of 10-20 µM). Load the inhibitor solution into the injection syringe (typically at a concentration 10-15 times that of the protein).
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the sample cell, with sufficient time between injections for the signal to return to baseline. A preliminary small injection is often performed to remove any material from the syringe tip.
-
Control Experiment: To account for the heat of dilution, perform a control titration by injecting the inhibitor into the buffer-filled sample cell.
-
Data Analysis: Integrate the heat-flow peaks for each injection and subtract the heat of dilution from the control experiment. Plot the resulting heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the enthalpy of binding (ΔH), and the association constant (Ka), from which the dissociation constant (Kd) can be calculated (Kd = 1/Ka).
Visualizing the Pathways
To further understand the context in which this compound and other Hsp90 inhibitors exert their effects, the following diagrams illustrate a key signaling pathway influenced by Hsp90 and a typical experimental workflow.
Caption: HER2 signaling pathway and points of Hsp90 paralog intervention.
Caption: Workflow for assessing Hsp90 inhibitor selectivity.
This guide underscores the importance of paralog-selective inhibitors like this compound in advancing our understanding of Hsp90 biology. By providing a framework for comparison and detailed experimental procedures, we aim to empower researchers to effectively utilize these powerful chemical tools in their quest for novel therapeutic strategies.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. luminespib (PD011154, NDAZATDQFDPQBD-UHFFFAOYSA-N) [probes-drugs.org]
- 8. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Benchmarking PU-H54: A Comparative Analysis Against Current Cancer Treatments
For Immediate Release
This guide provides a detailed comparative analysis of the investigational Grp94-selective inhibitor, PU-H54, against current standard-of-care treatments for HER2-positive breast cancer. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the available preclinical data and outlining the experimental methodologies used in these assessments.
Introduction to this compound
This compound is a purine-based, selective inhibitor of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-resident molecular chaperone and a member of the Heat shock protein 90 (Hsp90) family.[1] Grp94 plays a critical role in the folding and stability of a number of proteins involved in cancer cell proliferation, survival, and signaling. By selectively inhibiting Grp94, this compound aims to disrupt these oncogenic pathways with potentially greater specificity and reduced off-target effects compared to pan-Hsp90 inhibitors. Preclinical studies have highlighted its potential in cancers that are dependent on the proper functioning of the endoplasmic reticulum, particularly in HER2-overexpressing breast cancers.
Current Landscape of HER2-Positive Breast Cancer Treatment
The standard of care for HER2-positive breast cancer has evolved significantly and now includes a range of targeted therapies. These treatments have dramatically improved patient outcomes. Key therapeutic classes include:
-
Monoclonal Antibodies: Trastuzumab and Pertuzumab are antibodies that bind to the extracellular domain of the HER2 receptor, blocking its downstream signaling.
-
Antibody-Drug Conjugates (ADCs): Ado-trastuzumab emtansine (T-DM1) and Fam-trastuzumab deruxtecan (B607063) (T-DXd) link a potent cytotoxic agent to an anti-HER2 antibody, delivering the chemotherapy directly to the cancer cells.
-
Tyrosine Kinase Inhibitors (TKIs): Lapatinib, Neratinib, and Tucatinib are small molecules that inhibit the intracellular kinase domain of the HER2 receptor, blocking its signaling activity.
Preclinical Performance of this compound vs. Standard of Care
While direct head-to-head clinical data for this compound against current standard-of-care treatments is not yet available, preclinical studies in HER2-positive breast cancer cell lines provide some initial insights. The viability of HER2-overexpressing breast cancer cells has been shown to be dependent on Grp94 function, suggesting a therapeutic window for Grp94 inhibitors like this compound. A related Grp94-selective inhibitor, PU-WS13, has been shown to impair the viability of HER2-overexpressing breast cancer cells.[1]
In Vitro Efficacy: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes publicly available IC50 data for standard-of-care treatments in common HER2-positive breast cancer cell lines. At present, specific IC50 values for this compound in these cell lines are not available in the cited literature.
| Compound | Cell Line | IC50 |
| Lapatinib | BT474 | 25 nM |
| SKBr3 | 32 nM | |
| Trastuzumab | BT474 | ~0.5 µg/mL |
| SKBr3 | >10 µg/mL (Resistant) |
Note: IC50 values can vary between studies depending on the assay conditions.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by selectively inhibiting the ATPase activity of Grp94. This disrupts the chaperone's function, leading to the misfolding and subsequent degradation of client proteins that are critical for cancer cell survival and proliferation. In the context of HER2-positive breast cancer, Grp94 is implicated in the stability and trafficking of the HER2 receptor itself.
Caption: this compound inhibits Grp94, leading to client protein degradation and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound and other anti-cancer agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, trastuzumab) and a vehicle control for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This technique is crucial for examining the effect of a drug on protein expression and signaling pathways.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., HER2, p-Akt, Akt, GAPDH).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Caption: Step-by-step workflow for Western blot analysis.
Logical Framework for Comparison
The evaluation of this compound against the current standard of care for HER2-positive breast cancer involves a multi-faceted comparison.
Caption: Logical framework for comparing this compound to standard cancer treatments.
Conclusion and Future Directions
The selective inhibition of Grp94 by this compound represents a novel and promising strategy for the treatment of HER2-positive breast cancer. Preclinical evidence suggests that targeting this specific Hsp90 paralog can effectively disrupt the viability of cancer cells that are dependent on the HER2 signaling pathway. However, a comprehensive understanding of its comparative efficacy and safety requires further investigation.
Future studies should focus on generating direct, head-to-head preclinical data of this compound against current standard-of-care agents in both in vitro and in vivo models. This will be critical in determining the potential clinical utility of this compound, either as a monotherapy or in combination with existing treatments, for patients with HER2-positive breast cancer.
References
Safety Operating Guide
Prudent Disposal Procedures for PU-H54 in a Research Environment
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for PU-H54 is not publicly available. Consequently, this compound must be handled as a research chemical with unknown toxicity and potential hazards. The following disposal procedures are based on established best practices for managing hazardous chemical waste in a laboratory setting. These guidelines are intended to provide essential, immediate safety and logistical information to researchers, scientists, and drug development professionals. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Protocol
Before initiating any disposal procedure, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, safety glasses or goggles, and chemically resistant gloves. All handling of this compound, in both solid and solution form, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is to manage the substance as hazardous waste from the point of generation through to its final, compliant disposal by a certified entity.
-
Waste Identification and Segregation:
-
Treat as Hazardous Waste: All waste materials containing or contaminated with this compound must be classified and handled as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Maintain separate waste containers for:
-
Solid Waste: Unused or expired this compound, contaminated PPE (gloves, weighing papers), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing this compound, such as stock solutions, experimental media, and solvents used for cleaning contaminated glassware.
-
Sharps Waste: Needles and syringes used for administering this compound solutions must be disposed of in a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.
-
-
-
Waste Containment and Labeling:
-
Use Appropriate Containers:
-
For solid and liquid waste, use chemically resistant containers with secure, leak-proof lids. Ensure the container material is compatible with the waste contents.
-
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Caution: Research Chemical - Toxicity Unknown")
-
The accumulation start date (the date the first waste was added to the container)
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage of Waste:
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.
-
The SAA should be clearly marked and located away from general laboratory traffic.
-
-
Disposal of Empty Containers:
-
A container that has held this compound is not considered empty until it has been triple-rinsed.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
Once properly rinsed, the container can be defaced (to remove the original label) and disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste through standard trash or sewer systems.
-
Quantitative Data Summary
While specific disposal parameters are not available, handling and storage information has been identified and is summarized below.
| Parameter | Value | Citation |
| Storage (Stock Solution) | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month | [1] | |
| Shipping Condition | Room temperature in continental US; may vary elsewhere | [1] |
Experimental Protocols
As no specific experimental protocols for disposal were found, the step-by-step guidance provided above represents the standard best-practice methodology for the disposal of research-grade chemical compounds with unknown hazard profiles.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste within a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling PU-H54
Essential Safety and Handling Guide for PU-H54
I. Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment is to minimize exposure to this compound through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Specifications |
| Unpacking and Storage | Double Chemotherapy Gloves, Lab Coat, Eye Protection | Gloves should be powder-free nitrile or neoprene. Eye protection should consist of safety glasses with side shields or goggles. |
| Weighing and Aliquoting (Solid Form) | Double Chemotherapy Gloves, Disposable Gown, Eye Protection, N95/P100 Respirator | To be performed in a chemical fume hood or a ventilated enclosure to prevent inhalation of fine powders. |
| Reconstitution and Solution Handling | Double Chememotherapy Gloves, Disposable Gown, Eye Protection | A lab coat may be sufficient for low-volume handling, but a disposable gown provides better protection against splashes. |
| Cell Culture and In Vitro Assays | Double Chemotherapy Gloves, Lab Coat or Disposable Gown, Eye Protection | Standard sterile technique should be followed in a biological safety cabinet. |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, Eye Protection | Ensure all contaminated materials are properly segregated and disposed of according to institutional guidelines. |
Note: All disposable PPE, such as gloves and gowns, should not be reused and should be disposed of as hazardous waste after handling this compound.[1] Reusable PPE must be thoroughly decontaminated and cleaned after each use.[1]
II. Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
A. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don a lab coat and single-use, powder-free chemotherapy gloves before handling the package.[2]
-
Unpack the compound in a designated area, preferably within a chemical fume hood or a well-ventilated space.
-
Verify that the container is sealed and the label matches the order information.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% isopropyl alcohol) before transferring it to the designated storage location.
B. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The supplier suggests storage at room temperature in the continental US, but this may vary elsewhere.[3]
-
For stock solutions, the recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
Clearly label the storage location with a "Hazardous Compound" warning sign.
C. Weighing and Reconstitution:
-
Perform all weighing and reconstitution procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Wear appropriate PPE, including double gloves, a disposable gown, and eye protection.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces with a decontaminating solution after each use.
-
Reconstitute the compound by slowly adding the solvent to the vial to avoid aerosolization.
D. Spills and Emergency Procedures:
-
In case of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if there is a risk of significant aerosolization.
-
For small spills, wear appropriate PPE (double gloves, gown, eye protection, and a respirator) and use a chemical spill kit to absorb the material.
-
Clean the spill area with a decontaminating solution.
-
Dispose of all contaminated materials as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.[4]
-
Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous materials.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Visualizations
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound from receipt to disposal.
Logical Relationship of Safety Controls
Caption: A diagram showing the hierarchical relationship of safety controls for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
